molecular formula C12H11ClN2O2 B11865827 Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Cat. No.: B11865827
M. Wt: 250.68 g/mol
InChI Key: UBNPVZPACVCEQE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate (CAS No: 10176-22-4) is a quinoxaline-based organic compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69. This compound serves as a versatile synthetic intermediate and key building block in organic chemistry and drug discovery research. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of pharmacological properties. Related structural analogs have demonstrated substantial potential in medicinal chemistry, exhibiting antibacterial activity and serving as potential anticancer agents . The 3-chloro substituent on the quinoxaline ring makes this ester a valuable precursor for further functionalization via nucleophilic substitution reactions, allowing researchers to develop a diverse array of more complex molecules for biological evaluation. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(3-chloroquinoxalin-2-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-12(13)15-9-6-4-3-5-8(9)14-10/h3-6H,2,7H2,1H3

InChI Key

UBNPVZPACVCEQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-chloroquinoxaline-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

A Note on Nomenclature: This guide focuses on the well-documented and synthetically versatile compound Ethyl 3-chloroquinoxaline-2-carboxylate (CAS No. 49679-45-0) . The user-specified topic, "3-Chloro-2-quinoxalineacetic acid ethyl ester," describes a different molecule containing an additional methylene (-CH2-) linker between the quinoxaline ring and the ester group. As the latter is not widely reported in scientific literature, this guide provides a comprehensive overview of its structurally related and highly significant analogue, which serves as a critical starting material for a vast array of chemical syntheses.

The quinoxaline motif, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the field of medicinal chemistry.[1] Quinoxaline derivatives are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties.[2][3] The versatility of the quinoxaline core, combined with its relative simplicity, makes it an invaluable building block for the design and development of novel therapeutic agents.[1]

Among the numerous derivatives, halogenated quinoxalines, particularly chloro-substituted variants like Ethyl 3-chloroquinoxaline-2-carboxylate, are of paramount importance. The chlorine atom at the 3-position is not merely a substituent but a reactive handle. It activates the quinoxaline ring for nucleophilic substitution, enabling chemists to introduce a diverse array of functional groups and build extensive libraries of novel compounds for biological screening.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of this key chemical intermediate.

Compound Identification and Physicochemical Properties

  • Systematic Name: Ethyl 3-chloroquinoxaline-2-carboxylate

  • Synonyms: Ethyl 3-chloro-2-quinoxalinecarboxylate

  • CAS Number: 49679-45-0

  • Molecular Formula: C₁₁H₉ClN₂O₂

  • Molecular Weight: 236.66 g/mol

PropertyValueSource(s)
Physical Form Solid[4][5]
Melting Point 41-42°C[6]
Boiling Point 330.7°C at 760 mmHg[6]
Purity Typically ≥96%[5][6]
Storage Inert atmosphere, 2-8°C or Room Temperature[6]
InChI Key YGTZHKWLTOJGOI-UHFFFAOYSA-N[4]

Synthesis and Reactivity

The synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate is typically achieved from the key intermediate 2,3-dichloroquinoxaline, which itself is prepared from o-phenylenediamine.

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The common route to 2,3-dichloroquinoxaline begins with the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione.[7] This dione is then chlorinated using a strong chlorinating agent, such as thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), or phosphorus oxychloride (POCl₃).[7][8]

Caption: Synthetic pathway to the key intermediate 2,3-dichloroquinoxaline.

Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate
Core Reactivity: Nucleophilic Aromatic Substitution

The true synthetic utility of Ethyl 3-chloroquinoxaline-2-carboxylate lies in the reactivity of its C3-chloro substituent. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including:

  • Amines (R-NH₂): To form 3-amino-quinoxaline derivatives.

  • Alcohols/Phenols (R-OH): To create 3-alkoxy/aryloxy-quinoxaline derivatives.

  • Thiols (R-SH): To yield 3-thioether-quinoxaline derivatives.

This reactivity is the cornerstone of its application as a scaffold, enabling the generation of diverse molecular architectures for drug discovery programs.[1][8]

Applications in Research and Drug Development

Ethyl 3-chloroquinoxaline-2-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them. Its value lies in its ability to serve as a foundational scaffold for more complex molecules with therapeutic potential.

Scaffold for Bioactive Compound Libraries

The primary application is in the synthesis of compound libraries for high-throughput screening. By reacting the chloro-substituent with various amines, alcohols, and other nucleophiles, researchers can rapidly generate hundreds of distinct quinoxaline derivatives.[1] These libraries can then be tested against various biological targets to identify lead compounds for new drugs. For example, derivatives have been synthesized and tested as potential histone deacetylase inhibitors for treating hepatocellular carcinoma and as novel antibacterial agents.[1][8]

Caption: Role as a scaffold in generating diverse libraries for drug discovery.

Structure-Activity Relationship (SAR) Studies

Once a lead compound is identified, the quinoxaline scaffold allows for systematic structural modifications to optimize its activity, selectivity, and pharmacokinetic properties (ADME). The ease of substitution at the C3 position is crucial for conducting detailed SAR studies, helping researchers understand which functional groups enhance or diminish the desired biological effect.[3]

Experimental Protocols

The following is a representative protocol for a nucleophilic substitution reaction on a chloroquinoxaline derivative, illustrating the general methodology. This specific example uses 2,6-dichloroquinoxaline but the principles are directly applicable.[1]

Objective: General Synthesis of 2-Substituted-6-Chloroquinoxaline Derivatives via Phase Transfer Catalysis.[1]

Materials:

  • 2,6-Dichloroquinoxaline (1 equivalent)

  • Desired Nucleophile (e.g., amine, alcohol, thiol) (1 equivalent)

  • Potassium Carbonate (K₂CO₃) (1.1 equivalents)

  • Tetrabutylammonium Bromide (TBAB) or similar Phase Transfer Catalyst (0.1 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 2,6-dichloroquinoxaline (1 eq.) and the desired nucleophile (1 eq.) in DMF, add the phase transfer catalyst (0.1 eq.) and potassium carbonate (1.1 eq.) at room temperature.

  • Heat the reaction mixture to 70-75°C.

  • Maintain stirring at this temperature for 6-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove inorganic salts.

  • Add the filtrate to ice-cold water.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using 25% ethyl acetate in n-hexane as the eluent) to afford the pure substituted quinoxaline derivative.[1]

Safety and Handling

As with all laboratory chemicals, Ethyl 3-chloroquinoxaline-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard InformationCodes and StatementsSource(s)
Signal Word Warning[5]
Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 3-chloroquinoxaline-2-carboxylate is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its significance stems from the reactive chloro-substituent, which provides a reliable anchor point for introducing molecular diversity through nucleophilic substitution reactions. This property makes it an essential building block for constructing libraries of novel quinoxaline derivatives, facilitating the discovery and optimization of new therapeutic agents to combat a wide range of diseases. Its well-defined reactivity and commercial availability ensure its continued importance in academic and industrial research laboratories focused on drug development.

References

  • BenchChem. Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem.
  • El-Emary, T. I. Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules.
  • MilliporeSigma. Ethyl 3-chloroquinoxaline-2-carboxylate | 49679-45-0. MilliporeSigma.
  • Sigma-Aldrich. Ethyl 3-chloroquinoxaline-2-carboxylate | 49679-45-0. Sigma-Aldrich.
  • Fathalla, M. F., et al. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Journal of Solution Chemistry.
  • Abdel-Wahab, B. F., et al. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules.
  • El-Gazzar, A. R. B. A., et al. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate.
  • AifChem. 3-QUinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester (CAS No. 1284559-81-4) Suppliers. ChemicalRegister.com.
  • NIST. Acetic acid, chloro-, ethyl ester. NIST Chemistry WebBook.
  • Sigma-Aldrich. Ethyl 3-chloroquinoxaline-2-carboxylate | 49679-45-0. Sigma-Aldrich.
  • BLDpharm. 33332-57-9|Ethyl 3-chloro-6,7-dimethoxyquinoxaline-2-carboxylate. BLDpharm.
  • BenchChem. Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • Zhang, H., et al. (2020). Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Chinese Journal of Organic Chemistry.
  • Sigma-Aldrich. Quinoxaline-2-carboxylic acid ethyl ester. Sigma-Aldrich.
  • Seitz, L. E., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals.
  • Tariq, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.
  • Al-Ghorbani, M., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules.

Sources

Quinoxaline-2-acetic Acid Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has garnered significant attention in the field of medicinal chemistry. Its versatile structure has proven to be a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Among the diverse chemical space of quinoxaline derivatives, those bearing a 2-acetic acid moiety have emerged as a particularly promising class of compounds. The introduction of the acetic acid group provides a crucial handle for modifying the molecule's physicochemical properties, such as solubility and lipophilicity, and allows for the formation of key interactions with biological targets. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanisms of action of quinoxaline-2-acetic acid derivatives, supported by detailed experimental protocols and data.

Synthetic Strategies: Building the Core Moiety

The synthesis of quinoxaline-2-acetic acid derivatives typically begins with the construction of the core quinoxalin-2-one ring system. A common and efficient method involves the cyclocondensation of an o-phenylenediamine with an α-ketoester, such as ethyl pyruvate. This reaction is often carried out in an acidic medium or under reflux conditions.[3] The resulting quinoxalin-2-one can then be N-alkylated with an ethyl haloacetate, followed by hydrolysis of the ester to yield the desired quinoxaline-2-acetic acid.

Experimental Protocol: Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

This protocol details a representative synthesis of a quinoxaline-2-acetic acid derivative, starting from 3-methyl-1H-quinoxalin-2-one.

Step 1: Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate [4]

  • Materials:

    • 3-methyl-1H-quinoxalin-2-one

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-methyl-1H-quinoxalin-2-one (0.01 mol) in anhydrous DMF (50 mL), add anhydrous K2CO3 (0.02 mol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (0.011 mol) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water (200 mL).

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.

Step 2: Hydrolysis to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid [5]

  • Materials:

    • Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (0.005 mol) in a mixture of ethanol (20 mL) and 10% aqueous NaOH solution (10 mL).

    • Reflux the mixture for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (30 mL) and acidify with dilute HCl until the pH is acidic.

    • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried to afford 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Biological Activities and Therapeutic Potential

Quinoxaline-2-acetic acid derivatives have demonstrated a remarkable range of biological activities, with anticancer and enzyme inhibitory effects being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of quinoxaline-2-acetic acid derivatives against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC50 values of representative quinoxaline-2-acetic acid derivatives against various cancer cell lines.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
Q-1 BenzylHCT-116 (Colon)4.4[6]
Q-1 BenzylMCF-7 (Breast)5.3[6]
Q-2 4-ChlorobenzylPC-3 (Prostate)2.11[8]
Q-3 3,4-DichlorobenzylHepG2 (Liver)9.8[6]
Q-4 NaphthylmethylA549 (Lung)7.5[9]
Enzyme Inhibition

Quinoxaline-2-acetic acid derivatives have been designed as potent inhibitors of various enzymes implicated in disease pathogenesis.

  • Aldose Reductase Inhibition: A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives have shown potent and selective inhibition of aldose reductase, an enzyme involved in diabetic complications.[10][11]

  • Kinase Inhibition: The quinoxaline scaffold is a known ATP-competitive kinase inhibitor.[7] Derivatives of quinoxaline-2-acetic acid have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7][12]

  • Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to inhibit Topoisomerase II, an enzyme essential for DNA replication, leading to apoptosis in cancer cells.[8][13]

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain quinoxaline derivatives exhibit inhibitory activity against COX-2, an enzyme involved in inflammation and cancer.[14]

Mechanism of Action: A Multi-pronged Attack on Disease

The therapeutic effects of quinoxaline-2-acetic acid derivatives stem from their ability to modulate multiple cellular signaling pathways.

Inhibition of Pro-Survival Signaling Pathways

As kinase inhibitors, these compounds can block the signaling cascades that drive cancer cell growth and survival. The inhibition of VEGFR-2, for example, disrupts the downstream signaling through pathways like PI3K/Akt and MAPK, which are critical for endothelial cell proliferation and migration during angiogenesis.[6][15]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK Quinoxaline Quinoxaline-2-acetic acid derivative Quinoxaline->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by quinoxaline-2-acetic acid derivatives.

Induction of Apoptosis

Quinoxaline-2-acetic acid derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17] Inhibition of Topoisomerase II leads to DNA damage, which is a potent trigger for the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[8]

Apoptosis_Pathway cluster_nucleus Nucleus Quinoxaline Quinoxaline-2-acetic acid derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibits DNA_Damage DNA Damage Quinoxaline->DNA_Damage Induces Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via Topoisomerase II inhibition.

Experimental Workflows: From Bench to Biological Insight

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18]

  • Materials:

    • Cancer cell lines

    • Culture medium

    • Quinoxaline-2-acetic acid derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoxaline-2-acetic acid derivative for 48-72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution of a cell population.[9][19]

  • Materials:

    • Cancer cell lines

    • Quinoxaline-2-acetic acid derivative

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the quinoxaline-2-acetic acid derivative at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation Start Starting Materials (o-phenylenediamine, α-ketoester) Synthesis Chemical Synthesis (Cyclocondensation, Alkylation, Hydrolysis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Pure Quinoxaline-2- acetic acid derivative Purification->Compound InVitro In Vitro Assays (MTT, Cell Cycle, Enzyme Inhibition) Compound->InVitro Data Data Analysis (IC50, Mechanism of Action) InVitro->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow from synthesis to biological evaluation.

Future Directions and Conclusion

Quinoxaline-2-acetic acid derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the quinoxaline scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on exploring the vast chemical space around this core, including the synthesis of novel derivatives and their evaluation against a wider range of biological targets. The development of more selective and potent inhibitors with improved safety profiles will be crucial for their translation into clinical applications. The insights and protocols provided in this guide aim to empower researchers to accelerate the discovery and development of the next generation of quinoxaline-based therapeutics.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. [Link]

  • Overview of the signaling pathway of apoptosis. The diagram illustrates... ResearchGate. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. [Link]

  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. Beijing Institute of Technology. [Link]

  • Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. PubMed. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. PMC. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. [Link]

  • Evaluation of the COX-2 inhibitory properties of the synthesized... ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Research in Pharmacy and Science. [Link]

  • (PDF) Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. [Link]

  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. ResearchGate. [Link]

  • Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line... ResearchGate. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. [Link]-N'-(substitute-Kumar-Kumar/08162817d23d8544927f884a44f7743477196020)

  • 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. PMC. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. [Link]

  • Acid Hydrolysis of Ethyl Acetate Experiment. Scribd. [Link]

Sources

A Senior Application Scientist's Guide to 3-Chloro-2-ethoxycarbonylmethylquinoxaline: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating antibacterial, anticancer, antiviral, anti-inflammatory, and antiprotozoal properties.[1][2] The structural rigidity of the quinoxaline core, combined with its capacity for diverse substitution, allows for precise three-dimensional orientation of pharmacophoric groups, making it a cornerstone of modern drug design.[1][3][4]

This guide focuses on a particularly valuable derivative: 3-chloro-2-ethoxycarbonylmethylquinoxaline , also known as ethyl (3-chloroquinoxalin-2-yl)acetate. This molecule is not an end-product but a strategic building block. Its utility stems from two key reactive handles:

  • An activated chlorine atom at the C3 position, susceptible to nucleophilic aromatic substitution (SNAr).

  • A versatile ethoxycarbonylmethyl (ester) group at the C2 position, which can be readily modified.

This dual functionality allows for the systematic and modular construction of complex molecular architectures, making it an indispensable tool for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutics.

Synthesis and Characterization: From Precursors to Purified Intermediate

The most common and efficient synthesis of 3-chloro-2-ethoxycarbonylmethylquinoxaline involves a two-step process starting from readily available precursors. The causality behind this pathway is a classic condensation-cyclization reaction followed by chlorination.

Synthetic Pathway

The synthesis begins with the condensation of o-phenylenediamine with a derivative of diethyl 2-ketosuccinate. This reaction forms the quinoxalinone core. The subsequent step involves chlorination of the hydroxyl group at the C3 position, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the target compound.

A related approach involves the reaction of 2,3-dichloroquinoxaline with the enolate of an active methylene compound like ethyl cyanoacetate.[5] This method leverages the high reactivity of the two chlorine atoms in 2,3-dichloroquinoxaline, which are prone to stepwise nucleophilic displacement.[5]

Synthesis_Workflow OPD o-Phenylenediamine Quinoxalinone 2-Ethoxycarbonylmethyl- quinoxalin-3(4H)-one OPD->Quinoxalinone Condensation Ketoester Diethyl 2-ketosuccinate derivative Ketoester->Quinoxalinone Target 3-Chloro-2-ethoxycarbonyl- methylquinoxaline Quinoxalinone->Target Chlorination ChlorinatingAgent POCl₃ or SOCl₂ ChlorinatingAgent->Target

Caption: General synthetic workflow for 3-chloro-2-ethoxycarbonylmethylquinoxaline.

Characterization

Verifying the identity and purity of the synthesized building block is critical. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. The ethoxycarbonylmethyl group will show characteristic signals for the ethyl protons (a triplet and a quartet) and the methylene protons (a singlet). The aromatic protons on the quinoxaline core will appear in the downfield region.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, with the characteristic isotopic pattern of a chlorine-containing molecule.

  • Infrared (IR) Spectroscopy: Shows key functional group absorptions, such as the C=O stretch of the ester and C-Cl vibrations.

Chemical Reactivity and Synthetic Utility

The power of this building block lies in its predictable and versatile reactivity. The electron-deficient nature of the quinoxaline ring system activates the C3-chloro group, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[6]

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The chlorine atom can be readily displaced by a wide range of nucleophiles, providing a gateway to a vast chemical space. This is the primary strategy for introducing diversity into the quinoxaline scaffold.

  • N-Nucleophiles (Amines): Reaction with primary or secondary amines (aliphatic or aromatic) yields 3-amino-substituted quinoxalines. This is one of the most common and crucial transformations in drug discovery, as the amino group can serve as a key hydrogen bond donor or a point for further functionalization.

  • O-Nucleophiles (Alcohols, Phenols): Alkoxides or phenoxides displace the chloride to form ether linkages. This is useful for introducing moieties that can modulate solubility or interact with specific receptor pockets.[7]

  • S-Nucleophiles (Thiols): Thiols react to form thioethers, a common functional group in many bioactive molecules.[7]

  • C-Nucleophiles (Carbanions): Carbanions, such as those derived from malonates or other active methylene compounds, can also displace the chloride, though this is less common than reactions with heteroatom nucleophiles.[8]

Reactivity_Map cluster_products Diverse C3-Substituted Products Amine_Product 3-Amino-Quinoxaline (N-Nucleophile) Ether_Product 3-Alkoxy-Quinoxaline (O-Nucleophile) Thioether_Product 3-Thio-Quinoxaline (S-Nucleophile) BuildingBlock 3-Chloro-2-ethoxycarbonyl- methylquinoxaline BuildingBlock->Amine_Product R₂NH, Base BuildingBlock->Ether_Product ROH, Base BuildingBlock->Thioether_Product RSH, Base

Caption: Reactivity map illustrating key nucleophilic substitutions.

Transformations of the Ester Group

The ethoxycarbonylmethyl group at the C2 position offers a secondary site for modification, which can be addressed before or after the SNAr reaction.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This introduces a new functional group that can participate in amide bond formation or serve as a key acidic pharmacophore.

  • Amidation: Direct reaction with amines can form amides, often requiring elevated temperatures or conversion of the ester to a more reactive intermediate.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Medicinal Chemistry

The true value of 3-chloro-2-ethoxycarbonylmethylquinoxaline is demonstrated by its application in the synthesis of potent and selective drug candidates.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The quinoxaline scaffold is frequently used for this purpose.[9] Using our building block, a medicinal chemist can systematically explore the structure-activity relationship (SAR):

  • Core Reaction: React 3-chloro-2-ethoxycarbonylmethylquinoxaline with a library of diverse amines to functionalize the C3 position. This explores the solvent-exposed region of the kinase.

  • Ester Modification: Hydrolyze the ester to the carboxylic acid.

  • Amide Coupling: Couple the resulting acid with another set of amines to build out the molecule, targeting other regions of the binding site.

This modular approach allows for the rapid generation of focused libraries to optimize potency and selectivity. For example, derivatives have been explored as potential VEGFR-2 inhibitors for anticancer applications.[9]

Application_Workflow Start 3-Chloro-2-ethoxycarbonyl- methylquinoxaline Step1 SₙAr with Amine 1 (R¹-NH₂) Start->Step1 Intermediate1 3-(R¹-amino)-2-ethoxycarbonyl- methylquinoxaline Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 3-(R¹-amino)-2-carboxymethyl- quinoxaline Step2->Intermediate2 Step3 Amide Coupling with Amine 2 (R²-NH₂) Intermediate2->Step3 Final Final Drug Candidate (e.g., Kinase Inhibitor) Step3->Final

Caption: Logical workflow for synthesizing a drug candidate.

Other Therapeutic Areas

Beyond oncology, this building block is a precursor for compounds with a wide range of biological activities. For instance, 3-chloroquinoxaline-2-carboxamides, derived from a closely related intermediate, have been designed and synthesized as serotonin (5-HT₃) receptor antagonists.[10] The versatility of the scaffold allows for its adaptation to target various biological systems.[1][11]

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: General Procedure for SNAr with an Amine

Objective: To synthesize a 3-amino-2-ethoxycarbonylmethylquinoxaline derivative.

Materials:

  • 3-chloro-2-ethoxycarbonylmethylquinoxaline (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, 2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile, DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-ethoxycarbonylmethylquinoxaline and the chosen solvent.

  • Add the amine and the base to the solution.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid product or extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol: Ester Hydrolysis to Carboxylic Acid

Objective: To convert the ethyl ester to the corresponding carboxylic acid.

Materials:

  • 3-substituted-2-ethoxycarbonylmethylquinoxaline (1.0 eq)

  • Base (e.g., LiOH, NaOH, 2-4 eq)

  • Solvent system (e.g., THF/Water, Methanol/Water)

Procedure:

  • Dissolve the ester starting material in the solvent mixture (e.g., THF/H₂O 3:1).

  • Add an aqueous solution of the base (e.g., LiOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Remove the organic solvent (THF) under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with a dilute acid (e.g., 1N HCl) at 0 °C.

  • The carboxylic acid product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with an organic solvent.

Conclusion

3-Chloro-2-ethoxycarbonylmethylquinoxaline is more than just a chemical; it is a strategic asset in the hands of a medicinal chemist. Its predictable reactivity at two distinct positions provides a robust and logical platform for the synthesis of diverse and complex molecules. By mastering the reactions outlined in this guide—primarily the nucleophilic aromatic substitution at C3 and transformations of the C2 ester—researchers can efficiently navigate chemical space, optimize lead compounds, and accelerate the discovery of next-generation therapeutics.

References

  • Soleymani, M., & Chegeni, M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Current Organic Chemistry, 23(17), 1789-1827.
  • Soleymani, M., & Chegeni, M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Ingenta Connect.
  • (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Sharma, R., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6).
  • (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Medicinal Chemistry Research.
  • Gomha, S. M., et al. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 9(3), 223-232.
  • Alanazi, M. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. RSC Advances, 12(42), 27353-27372.
  • (n.d.). Substitution Reactions of Carbonyl Compounds. Chapter 23.
  • Zahra, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Biological & Pharmaceutical Bulletin, 27(9), 1403-1405.

Sources

Rational Design and Pharmacophore Modeling of Quinoxaline-2-Acetate Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold has emerged as a privileged structure in modern oncology, primarily due to its bioisosteric resemblance to the adenine ring of adenosine triphosphate (ATP)[1]. This structural mimicry allows quinoxaline derivatives to act as potent, ATP-competitive inhibitors of critical oncogenic kinases, including VEGFR-2, EGFR, and GSK-3β[2][3][4].

While direct aryl substitutions on the quinoxaline core have yielded active compounds, the introduction of a 2-acetate linker (e.g., carboxymethyl, ester, or acetamide derivatives) represents a critical leap in rational drug design. This technical guide explores the 3D pharmacophore modeling of quinoxaline-2-acetate derivatives, detailing the causality behind structural choices, and providing field-proven, self-validating protocols for their computational screening and in vitro validation.

Mechanistic Rationale: The Quinoxaline-2-Acetate Advantage

To design effective kinase inhibitors, one must understand the spatial constraints of the target's active site. The ATP-binding pocket of receptor tyrosine kinases (like VEGFR-2 and EGFR) is characterized by a highly conserved hinge region, a gatekeeper residue, and a DFG (Asp-Phe-Gly) motif that dictates the kinase's activation state[4][5].

Why the 2-acetate modification? Direct substitution at the C2 position of the quinoxaline ring often results in rigid, planar molecules that clash with the gatekeeper residue. The acetate moiety (


) introduces a crucial 

-hybridized carbon spacer. This spacer provides the necessary rotational flexibility, allowing the terminal functional groups (whether hydrophobic tails or hydrogen-bond donors) to navigate past the gatekeeper and project deeply into the allosteric hydrophobic pocket exposed during the inactive "DFG-out" conformation[4][6].

Furthermore, functionalizing the acetate into an acetamide provides a critical Hydrogen Bond Donor (HBD) that anchors the molecule to the DFG motif (specifically interacting with Glu883 and Asp1044 in VEGFR-2)[5].

3D Pharmacophore Modeling: Mapping Structural Determinants

A robust pharmacophore model translates raw binding affinity into a 3D spatial map of required molecular interactions[7][8]. For quinoxaline-2-acetate derivatives targeting oncogenic kinases, the pharmacophore is defined by four essential features:

  • Hydrogen Bond Acceptors (HBA): The N1 and N4 nitrogen atoms of the quinoxaline core are obligate HBAs. They form critical bidentate interactions with the backbone amides of the hinge region (e.g., Cys917 in VEGFR-2)[4].

  • The Acetate Spacer: Occupies the linker region, orienting the rest of the molecule without imposing steric penalties.

  • Hydrogen Bond Donor (HBD): When the acetate is modified into an amide or urea, this HBD interacts directly with the DFG motif, locking the kinase in its inactive state[5][6].

  • Hydrophobic Tail (HYD): Terminal aromatic or halogenated aliphatic groups that occupy the allosteric hydrophobic pocket, driving binding enthalpy through van der Waals interactions[4].

Pharmacophore Core Quinoxaline Core HBA H-Bond Acceptor (N1, N4) Core->HBA Hinge Region Acetate 2-Acetate Linker Core->Acetate C2 Substitution HBD H-Bond Donor (Amide/Amine) HYD Hydrophobic Tail Acetate->HBD DFG Motif Interaction Acetate->HYD Allosteric Pocket

Fig 1. 3D pharmacophoric mapping of the quinoxaline-2-acetate scaffold.

Self-Validating Computational & Experimental Workflows

As a Senior Application Scientist, I emphasize that models are only as reliable as their validation mechanisms. The following protocols are designed as self-validating systems —incorporating internal controls that prove causality rather than mere correlation.

Computational Protocol: Pharmacophore Generation & Virtual Screening

Step 1: Data Curation & Conformational Analysis

  • Compile a training set of known active quinoxaline derivatives (

    
     nM).
    
  • Causality Check: Generate a maximum of 250 conformers per molecule using an energy window of 20 kcal/mol. Ligands rarely bind in their global energy minimum, but exceeding 20 kcal/mol introduces thermodynamically prohibitive geometries that lead to false-positive pharmacophore mapping[8].

Step 2: Feature Extraction

  • Utilize software (e.g., LigandScout or MOE) to extract shared chemical features (HBA, HBD, HYD) across the active conformers[7].

Step 3: Decoy-Set Validation (The Self-Validating Step)

  • Protocol: Do not proceed to screening based on training set fit alone. Embed the known actives in a decoy set of structurally similar but biologically inactive molecules (1:50 ratio).

  • Causality Check: Calculate the Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC) > 0.85 proves the model is actively discriminating based on spatial pharmacophores, rather than just memorizing the training set.

Step 4: Virtual Screening

  • Screen your proprietary library of novel quinoxaline-2-acetate derivatives against the validated model to calculate Pharmacophore Fit Scores.

Workflow A Data Curation (Known Inhibitors) B Conformational Analysis A->B C Feature Extraction (HBA, HBD, HYD) B->C D Pharmacophore Generation C->D E Model Validation (Decoy Set ROC) D->E F Virtual Screening (Quinoxaline-2-acetates) E->F G Hit Selection & In Vitro Testing F->G

Fig 2. Self-validating computational workflow for pharmacophore modeling and screening.

In Vitro Validation Protocol: Kinase Assay & Cell Viability

Step 1: Targeted Kinase Inhibition (ADP-Glo Assay)

  • Protocol: Incubate recombinant VEGFR-2 or EGFR with the hit compounds (dose-response: 0.1 nM to 10 µM) and ATP.

  • Causality Check: Set the ATP concentration strictly to its

    
     value. Because quinoxaline-2-acetates are ATP-competitive, saturating ATP levels will artificially mask the inhibitor's potency. Operating at 
    
    
    
    balances physiological relevance with assay sensitivity[9].

Step 2: Cell Viability & Counter-Screening

  • Protocol: Perform an MTT assay against target cancer cell lines (e.g., A549 lung, MCF-7 breast) for 72 hours[3][10].

  • Self-Validating Step: Simultaneously screen against non-tumorigenic cell lines (e.g., NIH3T3 fibroblasts). Calculate the Selectivity Index (SI =

    
     Normal / 
    
    
    
    Cancer). An SI > 10 confirms that the observed cell death is due to targeted kinase inhibition, not generalized chemical cytotoxicity[3].

Quantitative Data & SAR Analysis

The structure-activity relationship (SAR) of quinoxaline-2-acetate derivatives perfectly aligns with the computational pharmacophore model. As demonstrated in Table 1, modifying the free acetate acid into a halogenated amide drastically increases both the Pharmacophore Fit Score and the biological potency, validating the requirement for an HBD and a hydrophobic tail in the DFG-out pocket[4][5][6].

Table 1: SAR and Biological Evaluation of Key Quinoxaline-2-acetate Derivatives

CompoundC2-Acetate Substitution (

)
Pharmacophore Fit ScoreVEGFR-2

(µM)
MCF-7

(µM)
Selectivity Index (SI)
1a

(Free acid)
45.2> 10.015.41.2
1b

(Methyl ester)
58.74.28.13.5
1c

(Amide)
72.40.82.5> 10.0
1d

81.50.150.9> 25.0
Ref Sorafenib (Control)N/A0.091.2N/A

Mechanistic Pathway Analysis

The ultimate goal of pharmacophore optimization is the downstream disruption of oncogenic signaling. By successfully mapping to the ATP pocket of receptors like VEGFR-2 or EGFR, optimized quinoxaline-2-acetates competitively block the binding of endogenous ATP.

This prevents the autophosphorylation of the intracellular tyrosine kinase domain. Consequently, the downstream PI3K/AKT pathway (responsible for cell survival) and the MAPK/ERK pathway (responsible for proliferation) are silenced. The tumor cell, deprived of these critical survival signals, undergoes caspase-mediated apoptosis[4][6].

Pathway Ligand VEGF / EGF Receptor VEGFR-2 / EGFR Ligand->Receptor Kinase Tyrosine Kinase Domain Activation Receptor->Kinase Inhibitor Quinoxaline-2-acetate (ATP-competitive) Inhibitor->Kinase Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Downstream PI3K/AKT & MAPK Pathways Kinase->Downstream Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome

Fig 3. Disruption of VEGFR-2/EGFR signaling pathways by quinoxaline-2-acetate derivatives.

Conclusion

The rational design of quinoxaline-2-acetate anticancer agents exemplifies the power of 3D pharmacophore modeling. By utilizing the 2-acetate moiety as a flexible,


-hybridized spacer, drug developers can effectively project hydrogen-bond donors and hydrophobic tails into the DFG-out allosteric pockets of oncogenic kinases. When coupled with self-validating computational workflows and rigorous in vitro counter-screening, this scaffold presents a highly viable pathway for the development of next-generation, targeted chemotherapeutics.

References

  • Swellmeen et al. "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research.
  • "Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents." PubMed.
  • "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies." PMC - NIH.
  • "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI.
  • "Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents." RSC Publishing.
  • "The top-ranked chemical feature-based pharmacophore model developed..." ResearchGate.
  • "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." PMC.
  • "Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers." Taylor & Francis.
  • "Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor." Semantic Scholar.
  • "Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors." ACS Publications.

Sources

Solubility profile of ethyl 2-(3-chloroquinoxalin-2-yl)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals (such as quizalofop derivatives) and novel pharmaceutical active ingredients. Structurally, it features a rigid, electron-deficient quinoxaline core, a lipophilic and reactive chlorine substituent at the C3 position, and a flexible, moderately polar ethyl ester side chain at the C2 position.

Understanding the solubility profile of this compound in various organic solvents is not merely an exercise in data collection; it is a fundamental prerequisite for optimizing reaction kinetics (particularly nucleophilic aromatic substitutions at the C3 position), designing efficient chromatographic purifications, and engineering scalable crystallization processes. This technical guide provides an in-depth analysis of its thermodynamic solubility, grounded in predictive solvent modeling and validated through rigorous empirical methodologies.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before initiating empirical solvent screening, a Senior Application Scientist must establish a predictive thermodynamic framework. The Hansen Solubility Parameters (HSP) model is the industry standard for this purpose, dividing the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[1][2].

For ethyl 2-(3-chloroquinoxalin-2-yl)acetate, the structural moieties dictate its position in 3D Hansen Space:

  • Dispersion (

    
    ):  High. The extended 
    
    
    
    -system of the bicyclic quinoxaline ring, combined with the highly polarizable electron cloud of the chlorine atom, results in strong van der Waals interactions.
  • Polarity (

    
    ):  Moderate to High. The dipole moments generated by the two nitrogen atoms in the pyrazine ring, the carbon-chlorine bond, and the carbonyl group of the ester contribute to a significant permanent dipole.
    
  • Hydrogen Bonding (

    
    ):  Low to Moderate. The molecule acts exclusively as a hydrogen-bond acceptor (via the ester oxygens and ring nitrogens) but lacks any hydrogen-bond donors (no -OH or -NH groups).
    

Causality in Solvent Selection: According to the principle of "like dissolves like," the distance (


) between the solute and solvent in Hansen space dictates solubility[2]. Because this compound lacks H-bond donors, protic solvents (like water or aliphatic alcohols) will exhibit a large 

distance, leading to poor solubility. Conversely, polar aprotic solvents and halogenated organics will align closely with the compound's

and

coordinates, minimizing the

distance and maximizing solvation.

HSP_Workflow N1 Target Molecule: Ethyl 2-(3-chloroquinoxalin-2-yl)acetate N2 Group Contribution Method (Hoftyzer-Van Krevelen) N1->N2 N3 Calculate Dispersion (δD) N2->N3 N4 Calculate Polarity (δP) N2->N4 N5 Calculate H-Bonding (δH) N2->N5 N6 3D Hansen Space Mapping N3->N6 N4->N6 N5->N6 N7 Solvent Selection (Minimize Ra Distance) N6->N7

Caption: Thermodynamic workflow for predicting solvent compatibility using Hansen Solubility Parameters.

Experimental Methodology: The Miniaturized Shake-Flask Protocol

While kinetic solubility is useful for early-stage high-throughput screening, process chemistry requires thermodynamic equilibrium solubility to design robust crystallization and reaction parameters[3]. The miniaturized shake-flask method coupled with HPLC-UV quantification is the gold standard for generating highly accurate, self-validating thermodynamic data[4].

Step-by-Step Protocol
  • Solute Saturation: Weigh an excess amount of crystalline ethyl 2-(3-chloroquinoxalin-2-yl)acetate (approx. 50-100 mg, depending on predicted solubility) into 2.0 mL amber glass vials. Causality: Amber glass prevents potential UV-induced degradation of the quinoxaline core during the extended incubation period.

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent to each vial. Seal with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Equilibration: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window ensures the system transitions from the kinetic dissolution phase to true thermodynamic equilibrium[3].

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge (25 °C) and spin at 10,000 × g for 15 minutes. Causality: Centrifugation is vastly superior to syringe filtration for this compound. Filtration can lead to solute adsorption onto the filter membrane or localized precipitation due to pressure drops, whereas centrifugation cleanly pellets undissolved micro-particulates.

  • Sampling and Dilution: Carefully extract 100 µL of the supernatant using a positive displacement pipette (to account for varying solvent viscosities and vapor pressures). Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water 50:50 v/v) to halt any further precipitation.

  • Quantification: Analyze via HPLC-UV (detection at ~254 nm and ~339 nm, characteristic for chloroquinoxalines). Calculate concentration against a rigorously prepared 5-point calibration curve.

ShakeFlask S1 Excess Solute Addition S3 Incubation & Shaking (48h, 25°C) S1->S3 S2 Solvent Dispensation S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Supernatant Extraction S4->S5 S6 HPLC-UV Quantification S5->S6

Caption: Miniaturized shake-flask methodology for determining thermodynamic equilibrium solubility.

Empirical Solubility Profile & Data Presentation

The following table summarizes the thermodynamic solubility of ethyl 2-(3-chloroquinoxalin-2-yl)acetate across various solvent classes at 25 °C.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Halogenated Dichloromethane (DCM)8.93> 150.0 Excellent

and

match. The polarizable C-Cl bonds of DCM interact highly favorably with the chloroquinoxaline core.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120.0 High dipole moment effectively solvates the electron-deficient heterocyclic system.
Ketones Acetone20.785.5 Strong dipole-dipole interactions between the solvent carbonyl and the solute's ester/heterocycle.
Esters Ethyl Acetate6.0262.3 "Like dissolves like." The ethyl acetate solvent perfectly mimics the ester side chain of the solute, lowering the enthalpy of mixing.
Ethers Tetrahydrofuran (THF)7.5274.1 The ether oxygen acts as a strong Lewis base, interacting with the electron-deficient regions of the quinoxaline ring.
Alcohols Methanol32.718.4 Moderate solubility. While the solute can accept H-bonds from methanol, the solvent's self-association (high

) resists cavity formation for the bulky solute.
Alcohols Ethanol24.512.2 Lower than methanol due to increased aliphatic bulk, which slightly disrupts the dipole interactions.
Aromatic Toluene2.3828.6 Favorable

stacking interactions with the quinoxaline core, though limited by the solvent's low polarity.
Aliphatic n-Hexane1.88< 1.5 Extremely poor

match. Hexane cannot stabilize the dipoles of the ester or the pyrazine nitrogens.
Aqueous Water (pH 7.0)80.1< 0.1 Highly hydrophobic core and lack of H-bond donors result in near-total insolubility.

Implications for Process Chemistry

Understanding this specific solubility profile empowers the chemist to engineer highly efficient workflows:

Reaction Solvent Selection

For nucleophilic aromatic substitution (


) reactions targeting the C3-chlorine atom (e.g., reacting with phenols or amines to form quizalofop-like structures), DMF  or Acetonitrile  are the solvents of choice. Their high dielectric constants stabilize the Meisenheimer complex transition state, while their high solubilizing power ensures the reaction remains homogeneous, preventing mass-transfer limitations.
Anti-Solvent Crystallization Engineering

The stark contrast in solubility between Ethyl Acetate (62.3 mg/mL) and n-Hexane (< 1.5 mg/mL) makes them an ideal binary system for anti-solvent crystallization.

  • Mechanism: The crude compound is dissolved in a minimal volume of warm ethyl acetate. As n-hexane is slowly dosed into the reactor, the bulk dielectric constant of the solvent mixture drops rapidly.

  • Causality: This sudden shift in the solvent's polarity parameters (

    
    ) forces the 
    
    
    
    distance in Hansen space to expand beyond the interaction radius of the solute. The system becomes supersaturated, driving nucleation and the growth of high-purity crystals while leaving polar impurities dissolved in the mother liquor.
Chromatographic Purification

For normal-phase silica gel chromatography, the compound's moderate polarity dictates a mobile phase gradient. Loading the compound in a low-polarity solvent (like DCM or a Hexane/Ethyl Acetate mix) ensures it adheres to the stationary phase. Elution can then be finely controlled by gradually increasing the mole fraction of Ethyl Acetate, leveraging the specific ester-ester interactions to outcompete the silica's silanol groups.

References

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility URL
  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL
  • Source: Pharmaceutical Sciences (tbzmed.ac.ir)
  • Shake-Flask Solubility Assay Source: Enamine URL
  • Source: PubMed (nih.gov)

Sources

Comparative Technical Analysis: Ethyl 2-(3-chloroquinoxalin-2-yl)acetate vs. Quizalofop-ethyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Ethyl 2-(3-chloroquinoxalin-2-yl)acetate and Quizalofop-ethyl . It is structured to clarify the structural, synthetic, and functional divergences between these two quinoxaline derivatives.

Executive Summary

This analysis differentiates two distinct chemical entities sharing a quinoxaline scaffold. Quizalofop-ethyl is a commercial aryloxyphenoxypropionate herbicide (FOPs) acting as an Acetyl-CoA Carboxylase (ACCase) inhibitor.[1] In contrast, Ethyl 2-(3-chloroquinoxalin-2-yl)acetate is a synthetic building block characterized by a different substitution pattern (2,3-regioisomerism) and a direct carbon-linked side chain. It is primarily used in the synthesis of fused heterocyclic systems and is not a direct precursor or metabolite of quizalofop-ethyl.

Structural Architecture & Pharmacophore Analysis

The fundamental difference lies in the regiochemistry of the quinoxaline ring and the nature of the linker connecting the side chain.

FeatureEthyl 2-(3-chloroquinoxalin-2-yl)acetateQuizalofop-ethyl
CAS Number 10176-22-476578-14-8
Core Scaffold 2,3-Disubstituted Quinoxaline2,6-Disubstituted Quinoxaline
Halogen Position Position 3 (adjacent to side chain)Position 6 (distal to side chain)
Linker Type Carbon-Carbon Bond (C-C)Ether-Phenoxy Linkage (C-O-C)
Side Chain Acetate (-CH₂COOCH₂CH₃)Phenoxy-propionate (-O-Ph-OCH(CH₃)COOEt)
Chirality Achiral (typically)Chiral center at propionate (R-isomer active)
Molecular Weight ~250.68 g/mol 372.81 g/mol
Structural Visualization

The following diagram contrasts the connectivity of the two molecules. Note the critical difference in the chlorine position and the linker atom (Carbon vs. Oxygen).

Structures cluster_A Ethyl 2-(3-chloroquinoxalin-2-yl)acetate cluster_B Quizalofop-ethyl StructA Quinoxaline Ring (2,3-substitution) Cl_A Cl (Pos 3) StructA->Cl_A Side_A Acetate Group (-CH2-COOEt) (Pos 2) StructA->Side_A StructB Quinoxaline Ring (2,6-substitution) Cl_B Cl (Pos 6) StructB->Cl_B Linker_B Ether Link (-O-) StructB->Linker_B Phenol Phenylene Ring Linker_B->Phenol Prop Propionate Tail (Chiral Center) Phenol->Prop

Caption: Structural topology comparing the 2,3-substituted acetate derivative (left) and the 2,6-substituted herbicide scaffold (right).

Synthetic Divergence

The synthesis of these molecules proceeds from different dichloroquinoxaline isomers, dictating their final structure and utility.[1]

Quizalofop-ethyl Synthesis (The 2,6-Route)

The commercial synthesis relies on 2,6-dichloroquinoxaline .[1] The key step is a nucleophilic aromatic substitution (


) with hydroquinone, followed by alkylation with a chiral lactate derivative.[1]
  • Precursor: 2,6-Dichloroquinoxaline.[1][2]

  • Key Reaction: Etherification at C-2.

  • Stereochemistry: Critical (R-isomer required for bioactivity).

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate Synthesis (The 2,3-Route)

This compound is typically synthesized from 2,3-dichloroquinoxaline . The proximity of the two chlorine atoms allows for sequential displacement or condensation reactions.

  • Precursor: 2,3-Dichloroquinoxaline.

  • Key Reaction: C-alkylation using an active methylene compound (e.g., ethyl acetoacetate or diethyl malonate) followed by decarboxylation/deacetylation.

  • Utility: This intermediate serves as a "bifunctional electrophile" for synthesizing tricyclic systems (e.g., furo[2,3-b]quinoxalines) by intramolecular cyclization displacing the remaining C-3 chlorine.

Synthesis cluster_0 Pathway A: Quizalofop-ethyl (Herbicide) cluster_1 Pathway B: Ethyl 2-(3-chloroquinoxalin-2-yl)acetate (Building Block) StartA 2,6-Dichloroquinoxaline StepA1 + Hydroquinone (Base, Solvent) StartA->StepA1 InterA 6-Chloro-2-(4-hydroxyphenoxy) quinoxaline StepA1->InterA StepA2 + Ethyl (S)-2-((tosyl)oxy)propionate (Chiral Inversion) InterA->StepA2 ProdA Quizalofop-ethyl StepA2->ProdA StartB 2,3-Dichloroquinoxaline StepB1 + Ethyl Acetoacetate / Malonate (NaH/Base) StartB->StepB1 InterB C-Alkylated Intermediate StepB1->InterB StepB2 Deacetylation / Decarboxylation InterB->StepB2 ProdB Ethyl 2-(3-chloroquinoxalin-2-yl)acetate StepB2->ProdB

Caption: Divergent synthetic pathways. Pathway A yields the ether-linked herbicide; Pathway B yields the carbon-linked building block.

Functional & Biological Properties

Mechanism of Action (Quizalofop-ethyl)

Quizalofop-ethyl is a systemic herbicide. It is a pro-herbicide , meaning it is hydrolyzed in the plant to its acid form (Quizalofop-P).

  • Target: Plastidic Acetyl-CoA Carboxylase (ACCase).

  • Binding: It binds to the Carboxyl Transferase (CT) domain of the enzyme.

  • Requirement: The "phenoxy-propionate" tail is essential for fitting into the active site. The 2,6-quinoxaline ring provides the necessary lipophilicity and steric fit within the hydrophobic pocket.

Utility of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

This molecule lacks the phenoxy-propionate pharmacophore required for ACCase inhibition. Consequently, it exhibits negligible herbicidal activity compared to quizalofop.

  • Primary Use: Research reagent and intermediate.

  • Reactivity: The C-3 chlorine is highly susceptible to nucleophilic attack. Combined with the acidic methylene protons on the acetate side chain (C-2), this molecule is ideal for cyclization reactions to form fused ring systems (e.g., pyrrolo[2,3-b]quinoxalines or furo[2,3-b]quinoxalines), which are investigated for anticancer or antiviral properties.

Analytical Characterization

To distinguish these compounds in a laboratory setting, use the following analytical markers:

MethodEthyl 2-(3-chloroquinoxalin-2-yl)acetateQuizalofop-ethyl
1H NMR (Aromatic) Multiplet for 4 protons (unsubstituted benzene ring of quinoxaline).Distinct pattern for 3 protons on quinoxaline (due to Cl at pos 6) + 4 protons on phenylene ring (AA'BB' system).
1H NMR (Aliphatic) Singlet at ~4.0-4.2 ppm (-CH₂-CO).Quartet at ~4.7 ppm (-CH(CH₃)-) and doublet for methyl group.
Mass Spectrometry Characteristic isotope pattern for 1 Chlorine atom. Parent ion ~m/z 250.Characteristic isotope pattern for 1 Chlorine atom. Parent ion ~m/z 372. Fragmentation often shows loss of propionate tail.

Experimental Protocol: Synthesis of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Note: This protocol outlines the general methodology for C-alkylation of 2,3-dichloroquinoxaline, a common route for this class of compounds.

  • Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Ethyl acetoacetate (1.2 eq), Sodium hydride (NaH, 60% dispersion, 2.5 eq), DMF or THF (anhydrous).

  • Activation: Suspend NaH in anhydrous THF at 0°C. Dropwise add ethyl acetoacetate. Stir for 30 min to generate the enolate.

  • Coupling: Add 2,3-dichloroquinoxaline dissolved in THF.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

  • Deacetylation (if using acetoacetate): Treat the intermediate with catalytic sodium ethoxide in ethanol or mild ammonia to cleave the acetyl group, yielding the mono-acetate derivative.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

References

  • PubChem. (2025).[3] Methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate (Related Structure). National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2023). Herbicidal Compounds - EP 3924339 B1. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 3-chloroquinoxaline derivatives

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 3-Chloroquinoxaline Scaffolds

Executive Summary & Strategic Importance

Quinoxaline (1,4-diazanaphthalene) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved kinase inhibitors, antimicrobial agents, and intercalating DNA binders. The 2- and 3-positions of the quinoxaline ring are particularly reactive toward nucleophilic aromatic substitution (

This guide focuses on the 3-chloroquinoxaline moiety—typically accessed via 2,3-dichloroquinoxaline (DCQX)—as a versatile electrophile.[1] Unlike standard benzene derivatives which often require strong electron-withdrawing groups (EWGs) like nitro or cyano to facilitate

Mechanistic Principles

The reaction proceeds via a classical Addition-Elimination mechanism.[2][3] The key to success lies in understanding the stability of the intermediate Meisenheimer complex.

The "Diaza-Activation" Effect

The two nitrogen atoms in the pyrazine ring exert a strong inductive (-I) and mesomeric (-M) effect, rendering the C2 and C3 carbons highly electrophilic.

  • Nucleophilic Attack: The nucleophile attacks the C3 position, breaking the aromaticity of the pyrazine ring.

  • Stabilization: The negative charge is delocalized onto the ring nitrogens (N1/N4), stabilizing the Meisenheimer complex.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

Visualization of the Mechanism

The following diagram illustrates the reaction pathway and the critical transition states.

SNAr_MechanismSubstrate3-Chloroquinoxaline(Electrophile)TS1Transition State 1(Attack)Substrate->TS1+ Nu:NucleophileNucleophile(H-Nu:)Nucleophile->TS1IntermediateMeisenheimer Complex(Resonance Stabilized)TS1->Intermediatek1 (RDS usually)TS2Transition State 2(Elimination)Intermediate->TS2ProductFunctionalizedQuinoxalineTS2->ProductRe-aromatizationByproductHCl / SaltTS2->Byproduct- Cl⁻

Figure 1: Reaction coordinate of the

Experimental Protocols

Protocol A: Selective Mono-Amination of 2,3-Dichloroquinoxaline

Objective: Synthesize 2-amino-3-chloroquinoxaline derivatives while avoiding the formation of 2,3-diamino byproducts.

  • Reagents: 2,3-Dichloroquinoxaline (1.0 equiv), Amine (1.05 equiv),

    
     (1.2 equiv).
    
  • Solvent: Ethanol (EtOH) or THF.[4][5]

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) in anhydrous EtOH (15 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature suppresses di-substitution.

  • Addition: Add Triethylamine (

    
    , 0.84 mL, 6.0 mmol).
    
  • Nucleophile Addition: Add the amine (5.25 mmol) dropwise over 10 minutes.

    • Note: If the amine is a solid, dissolve it in minimal EtOH before addition.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: Disappearance of starting material (

      
      ). Mono-product usually appears at 
      
      
      .
  • Workup: Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and dry. If no precipitate forms, extract with DCM, dry over

    
    , and recrystallize from EtOH.
    
Protocol B: Microwave-Assisted Library Generation

Objective: Rapid synthesis of 2,3-disubstituted quinoxalines (Sequential

  • Reagents: 2-Amino-3-chloroquinoxaline (Intermediate from Protocol A), Second Nucleophile (2.0 equiv).

  • Solvent: NMP or DMF (High boiling point, polar aprotic).

  • Conditions: 120–150 °C, 10–20 minutes.

Step-by-Step Procedure:

  • Loading: In a microwave vial (2–5 mL), charge the 3-chloro intermediate (0.5 mmol).

  • Reagents: Add the second amine/thiol (1.0 mmol) and

    
     (1.5 mmol).
    
  • Solvent: Add DMF (2 mL). Cap the vial.

  • Irradiation: Heat to 140 °C for 15 minutes (High absorption setting).

  • Workup: Dilute with water (10 mL) and extract with EtOAc.

  • Yield: Typically >85% due to the efficiency of microwave heating in overcoming the higher activation barrier of the second substitution.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on observed outcomes.

Optimization_TreeStartReaction Outcome?NoRxnLow/No ConversionStart->NoRxnDiSubDi-substitutedByproduct FormedStart->DiSubHydrolysisHydrolysis toQuinoxalinone (C=O)Start->HydrolysisSolventChangeSwitch to Polar Aprotic(DMF, DMSO, NMP)NoRxn->SolventChangeTempIncreaseIncrease Temp orUse MicrowaveSolventChange->TempIncreaseCoolDownLower Temp to 0°CDiSub->CoolDownStoichStrict 1:1 StoichiometrySlow AdditionDiSub->StoichDrySolventUse Anhydrous Solvent(Dry THF/DMF)Hydrolysis->DrySolventBaseChangeSwitch Base(Use DIPEA instead of KOH)Hydrolysis->BaseChange

Figure 2: Troubleshooting logic for optimizing

Solvent and Base Selection Matrix[6]
ParameterCondition A (Mild)Condition B (Harsh)Application
Solvent Ethanol / IsopropanolDMF / NMP / DMSOProtic solvents stabilize leaving group (Cl-); Aprotic accelerate nucleophile.
Base

/ DIPEA

/

/ NaH
Organic bases for soluble amines; Inorganic for phenols/thiols.
Temp 0 °C – RT80 °C – 160 °C (MW)Low temp for selectivity; High temp for steric bulk or 2nd substitution.

Case Study: Synthesis of a PI3K Inhibitor Analog

Target: 2-(4-morpholinophenylamino)-3-phenylquinoxaline. Challenge: Introduction of a bulky aniline followed by a Suzuki coupling or second displacement.

  • Step 1 (

    
    ):  2,3-Dichloroquinoxaline + 4-morpholinoaniline.
    
    • Conditions: Refluxing EtOH, no base (acid catalysis by HCl generated in situ sometimes helps aniline addition), 4 hours.

    • Result: 2-chloro-3-(substituted-amino)quinoxaline precipitates upon cooling. Yield: 92%.

  • Step 2 (Suzuki or

    
    ):  The remaining 3-chloro group is now deactivated by the electron-donating amino group at C2.
    
    • Strategy: Standard thermal heating fails.

    • Solution:Microwave irradiation at 150 °C in DMF facilitates the displacement of the second chlorine or cross-coupling.

References

  • Neri, J. M., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2937-S2946 (2017). Retrieved from [Link]

  • Ajani, O. O., et al. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines.[6] Molecules, 17(5), 5651-5669 (2012). Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[7] Retrieved from [Link]

  • St. Onge, K. Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton eCommons (2022). Retrieved from [Link]

Application Note: High-Efficiency Visible-Light Photoredox C-Alkylation of Quinoxalines Using Ethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Introduction

Quinoxalines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and antidiabetic drugs. Historically, the C-alkylation of these heterocycles required pre-functionalized starting materials (e.g., halo-quinoxalines) and stoichiometric organometallic reagents, which suffer from poor atom economy and generate toxic heavy-metal waste[1].

Recent paradigms in green chemistry have shifted toward direct C–H functionalization via cross-dehydrogenative coupling (CDC)[2]. While traditional CDC methods rely on complex alkylating agents, a breakthrough photoredox protocol developed by Győrfi et al. utilizes ethyl acetate (EtOAc) not merely as an extraction solvent, but as a highly efficient, non-conventional alkylating agent[3]. By leveraging visible-light photoredox catalysis, this protocol enables the direct α-acyloxyalkylation of quinoxalines at room temperature, offering a highly scalable and cost-effective pathway for late-stage functionalization in drug discovery.

Mechanistic Causality: The Photoredox Minisci-Type Addition

To successfully execute and troubleshoot this protocol, one must understand the precise causality of the reaction components. The transformation is a radical-mediated Minisci-type addition driven by a photoredox catalytic cycle.

  • The Photocatalyst: An Iridium-based complex, typically [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, is excited by blue light to a long-lived triplet excited state (*Ir(III)).

  • The Radical Initiator (TBPB): *Ir(III) undergoes single-electron transfer (SET) to tert-butyl peroxybenzoate (TBPB). TBPB irreversibly fragments to generate a highly reactive tert-butoxy radical (t-BuO•), driving the reaction forward thermodynamically.

  • The Dual-Role Solvent (EtOAc): The t-BuO• radical performs a selective Hydrogen Atom Transfer (HAT) from the α-position of the ethereal oxygen in ethyl acetate, generating the nucleophilic α-acetoxyethyl radical.

  • The Acid Additive (CSA): Camphorsulfonic acid (CSA) protonates the quinoxaline nitrogen. This critical step drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering it highly electrophilic and receptive to the incoming carbon-centered radical.

Mechanism PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) PC_ox Ir(IV) Oxidized PC_star->PC_ox SET to TBPB PC_ox->PC SET from Adduct TBPB TBPB (Oxidant) tBuO t-BuO• Radical TBPB->tBuO Reduction & Cleavage EtOAc_rad α-Acetoxyethyl Radical tBuO->EtOAc_rad HAT from EtOAc EtOAc Ethyl Acetate EtOAc->EtOAc_rad Radical_Adduct Radical Adduct EtOAc_rad->Radical_Adduct Quinoxaline Quinoxaline + CSA Protonated_Q Protonated Quinoxaline Quinoxaline->Protonated_Q Protonation Protonated_Q->Radical_Adduct Radical Addition Product Alkylated Quinoxaline Radical_Adduct->Product Oxidation & Deprotonation

Figure 1: Photoredox catalytic cycle for the C-alkylation of quinoxalines using ethyl acetate.

Reaction Optimization & Control Data

To validate the necessity of each reagent in this self-validating system, control experiments were performed. The quantitative data below demonstrates the precise causality of the reaction parameters. Omission of any core component collapses the reaction pathway[3].

EntryDeviation from Standard ConditionsYield (%)Mechanistic Causality / Observation
1 None (Standard Conditions) 88% Optimal photoredox CDC cycle achieved.
2Omission of Ir-Photocatalyst0%No visible-light absorption; radical initiation fails.
3Omission of Light (Dark)0%Photoredox cycle cannot initiate without photon energy.
4Omission of TBPB0%Lack of terminal oxidant and primary radical source.
5Omission of CSA15%Unprotonated quinoxaline has a higher LUMO, reducing electrophilicity.
6Air atmosphere (No Degassing)<5%O₂ quenches *Ir(III) and intercepts carbon-centered radicals.

Experimental Protocol

Materials & Equipment
  • Substrate: Quinoxaline derivative (1.0 mmol)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 1 mol%)

  • Oxidant/Initiator: tert-Butyl peroxybenzoate (TBPB) (4.0 mmol, 4.0 equiv)

  • Acid Additive: Camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%)

  • Solvent/Reagent: Anhydrous Ethyl Acetate (6.0 mL)

  • Equipment: 15 mL Schlenk tube, 10 W Blue LED lamp (λmax = 450 nm), cooling fan.

Step-by-Step Methodology

Workflow Step1 1. Reagent Preparation Quinoxaline, TBPB, CSA, Ir-Catalyst Step2 2. Solvent Addition Add 6.0 mL Ethyl Acetate (Reactant & Solvent) Step1->Step2 Step3 3. Degassing Argon Sparging (15 min) to remove O2 Step2->Step3 Step4 4. Photoreaction 10 W Blue LED, Room Temp, 16-24 h Step3->Step4 Step5 5. Workup & Purification NaHCO3 Quench, Extraction, Chromatography Step4->Step5

Figure 2: Experimental workflow for the photoredox C-alkylation protocol.

Step 1: Reaction Assembly In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the quinoxaline derivative (1.0 mmol), the Iridium photocatalyst (11.2 mg, 0.01 mmol), and CSA (46.5 mg, 0.2 mmol).

Step 2: Solvent and Initiator Addition Add 6.0 mL of anhydrous ethyl acetate to the tube. Using a micro-syringe, carefully add TBPB (~740 µL, 4.0 mmol).

Scientist's Note: TBPB is a peroxide. Handle with appropriate PPE and avoid exposure to concentrated transition metals outside of the dilute catalytic system to prevent rapid exothermic decomposition.

Step 3: Degassing (Critical Step) Seal the Schlenk tube with a rubber septum and sparge the solution with Argon for exactly 15 minutes.

Scientist's Note: Oxygen is a potent triplet quencher. Failing to degas thoroughly will result in the excited *Ir(III) state being quenched back to the ground state, stalling the reaction and generating reactive oxygen species that degrade the starting material.

Step 4: Photochemical Irradiation Replace the septum with a Teflon screw cap under positive Argon pressure. Place the tube 2–3 cm away from a 10 W Blue LED light source. Stir vigorously (800 rpm) at room temperature for 16–24 hours. Use an external cooling fan to ensure the ambient temperature does not exceed 30°C, as thermal background reactions can lead to unselective radical recombinations.

Step 5: Workup and Isolation

  • Upon completion (monitored via LC-MS or TLC), turn off the light source and transfer the mixture to a separatory funnel.

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize the CSA additive.

  • Extract the aqueous layer with additional ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure α-acyloxyalkylated quinoxaline.

References

  • Yang, J., et al. (2026). Catalyst-free Alkylation of Quinoxalines in Water. Synlett. URL:[Link][1]

  • Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry. URL:[Link][4]

  • Győrfi, N., Kotschy, A., & Gyuris, M. (2020). Visible-Light Photoredox Alkylation of Heteroaromatic Bases Using Ethyl Acetate as Alkylating Agent. European Journal of Organic Chemistry. URL:[Link][3]

Sources

Strategic Functionalization of the Methylene Center in Quinoxaline-2-Acetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the methylene group in quinoxaline-2-acetates. It is designed for medicinal chemists and synthetic organic researchers, focusing on the "active methylene" reactivity profile of this scaffold.

Application Note & Protocol Guide

Introduction: The Chemical Biology of the C2-Methylene

Quinoxaline-2-acetates (ethyl 2-(quinoxalin-2-yl)acetate) possess a unique reactivity profile driven by the methylene group at the C2 position. Flanked by the electron-deficient quinoxaline ring (specifically the C=N imine bond) and the ester carbonyl, this methylene center (


) exhibits significant C-H acidity.

For drug development, this site is a "molecular pivot." Functionalizing this carbon allows for the rapid expansion of chemical space, enabling the synthesis of:

  • 
    -Keto esters:  Precursors for heterocyclization.
    
  • Styryl derivatives: Known for intercalation and optical properties.

  • Tricyclic cores: Such as pyrrolo[1,2-a]quinoxalines (via N-alkylation/cyclization cascades).

Mechanistic Insight: The Enolate-Enamine Tautomerism

The reactivity is governed by the stability of the generated carbanion. Upon deprotonation, the negative charge is delocalized not only into the ester carbonyl (enolate) but also into the quinoxaline ring (aza-enolate). This extended conjugation makes the position highly nucleophilic but also susceptible to oxidative degradation if not handled under inert atmospheres.

ReactivityMap Q Quinoxaline-2-Acetate (Active Methylene) Enolate Stabilized Enolate (Nucleophile) Q->Enolate Base (NaH, K2CO3, DBU) Alk C-Alkylation (Mono/Bis-substituted) Enolate->Alk + R-X Cond Knoevenagel Condensation (Vinyl Quinoxalines) Enolate->Cond + Ar-CHO Ox Oxidative Functionalization (Alpha-Keto Esters) Enolate->Ox + SeO2 / Oxidant Cyc Annulation/Cyclization (e.g., Pyrrolo-quinoxalines) Enolate->Cyc + Bifunctional Electrophiles

Figure 1: Divergent reactivity pathways for the quinoxaline-2-acetate scaffold.

Protocol A: Knoevenagel Condensation (C=C Bond Formation)

Objective: Synthesis of 3-styrylquinoxaline-2-carboxylates. Application: Creating conjugated systems for fluorescence probes or intercalating anticancer agents.

Experimental Rationale

Standard Knoevenagel conditions (piperidine/ethanol) often suffer from low yields due to the steric bulk of the quinoxaline. This protocol utilizes a Lewis Acid-Surrogate approach using Acetic Anhydride (


), which activates the aldehyde and acts as a dehydrating agent, driving the equilibrium forward.
Step-by-Step Methodology
  • Reagents:

    • Ethyl 2-(quinoxalin-2-yl)acetate (1.0 equiv, 10 mmol)

    • Aromatic Aldehyde (1.2 equiv, 12 mmol)

    • Solvent: Acetic Anhydride (

      
      ) (5 mL/mmol substrate)
      
    • Base Catalyst: Pyridine (0.5 equiv) or Triethylamine (1.0 equiv)

  • Procedure:

    • Charge a dry round-bottom flask with the quinoxaline ester and the aromatic aldehyde.

    • Add Acetic Anhydride under

      
       atmosphere.
      
    • Add the base catalyst dropwise.

    • Thermodynamic Control: Heat the mixture to reflux (140°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7). The product usually acts as a fluorescent spot.

    • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The excess

      
       will hydrolyze.
      
    • Isolation: A precipitate typically forms. Filter the solid, wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Purification: Recrystallize from Ethanol or DMF/Water mixtures.

Critical Control Point: If the product does not precipitate, neutralize the aqueous mixture with


 to pH 7 and extract with Dichloromethane (DCM).

Protocol B: Controlled C-Alkylation (C-C Bond Formation)

Objective: Mono-alkylation of the methylene group. Challenge: Preventing bis-alkylation (dialkylation) due to the enhanced acidity of the mono-alkylated product.

Experimental Rationale

Using a Phase Transfer Catalyst (PTC) in a solid-liquid biphasic system allows for the slow, controlled release of the active anion, favoring mono-alkylation over bis-alkylation.

Step-by-Step Methodology
  • Reagents:

    • Ethyl 2-(quinoxalin-2-yl)acetate (1.0 equiv)

    • Alkyl Halide (1.1 equiv) - Avoid iodides if bis-alkylation is a major issue; bromides are preferred.

    • Base: Potassium Carbonate (

      
      ), anhydrous, finely ground (2.0 equiv).
      
    • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%).

    • Solvent: Acetonitrile (

      
      ) or Toluene (0.2 M concentration).
      
  • Procedure:

    • Dissolve the substrate and TBAB in the solvent.

    • Add

      
       and stir at Room Temperature (RT) for 15 minutes to initiate surface deprotonation.
      
    • Add the alkyl halide dropwise over 20 minutes.

    • Heat to 60°C for 12 hours.

    • Monitoring: Check TLC. If bis-alkylation is observed (usually a higher

      
       spot), lower the temperature to RT and extend reaction time.
      
  • Purification:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Oxidative Functionalization ( -Keto Ester Synthesis)

Objective: Conversion of the methylene to a carbonyl group (Quinoxaline-CO-COOEt). Application: Synthesis of biologically active


-keto acids and subsequent decarboxylation to amides.
Experimental Rationale

Selenium Dioxide (


) is the gold standard for oxidizing active methylenes to carbonyls (Riley Oxidation). The reaction proceeds via an enol-selenite intermediate.
Step-by-Step Methodology
  • Reagents:

    • Ethyl 2-(quinoxalin-2-yl)acetate (1.0 equiv)

    • Selenium Dioxide (

      
      ) (1.5 equiv)
      
    • Solvent: 1,4-Dioxane / Water (9:1 ratio). The water helps solubilize the

      
      .
      
  • Procedure:

    • Dissolve substrate in Dioxane/Water.

    • Add

      
       in one portion.
      
    • Reflux at 100°C for 4 hours. The reaction mixture will turn red/black due to the precipitation of elemental Selenium (

      
      ).
      
    • Filtration (Crucial): Filter the hot solution through a pad of Celite to remove the colloidal selenium. Wash the pad with hot EtOAc.

    • Work-up: Concentrate the filtrate. The residue is often sufficiently pure. If not, recrystallize from Hexane/EtOAc.

Comparative Data & Troubleshooting

Substrate Scope & Yield Expectations
TransformationElectrophileConditionsTypical YieldMajor Side Product
Condensation Benzaldehyde

, Reflux
75-85%Cannizzaro products (rare)
Condensation 4-NO2-Benzaldehyde

, Reflux
85-92%-
Alkylation Benzyl Bromide

, Acetone
60-70%Bis-alkylated product (10-15%)
Alkylation Methyl IodideNaH, DMF40-50%Bis-alkylated product (>30%)
Oxidation

Dioxane, Reflux80-90%Over-oxidation (decarboxylation)
Troubleshooting Guide
  • Problem: High bis-alkylation during Protocol B.

    • Solution: Switch base to

      
       (Cesium effect) or use a weaker base like 
      
      
      
      in Toluene. Reduce equivalents of alkyl halide to 0.9.
  • Problem: Low conversion in Knoevenagel Condensation (Protocol A).

    • Solution: Ensure the aldehyde is fresh (free of benzoic acid). Add molecular sieves to the reaction to scavenge water.

  • Problem: "Tar" formation during oxidation.

    • Solution: Ensure the reaction is not overheated. Conduct the reaction under Argon to prevent radical polymerization side-reactions.

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing the methylene group based on the desired pharmacophore.

Workflow Start Starting Material: Ethyl 2-(quinoxalin-2-yl)acetate Decision Select Target Moiety Start->Decision Path1 Target: Styryl / Conjugated System (Protocol A) Decision->Path1 Path2 Target: Branched Alkyl Sidechain (Protocol B) Decision->Path2 Path3 Target: Alpha-Keto Ester (Protocol C) Decision->Path3 Action1 Reaction: Aldehyde + Ac2O Temp: 140°C Path1->Action1 Action2 Reaction: R-X + K2CO3 + PTC Temp: 60°C Path2->Action2 Action3 Reaction: SeO2 + Dioxane Temp: 100°C Path3->Action3 Result1 Product: 3-Styrylquinoxaline Action1->Result1 Result2 Product: Alpha-Alkyl Quinoxaline Action2->Result2 Result3 Product: Ethyl 2-oxo-2-(quinoxalin-2-yl)acetate Action3->Result3

Figure 2: Decision matrix for experimental planning.

References

  • Reactivity of Quinoxaline-2-acetic acid derivatives: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.1[2][3][4]

  • Oxidative Functionalization Protocols: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones.5[2][3][4][6]

  • Cyclization Strategies (Pyrrolo-quinoxalines): Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines.7[2][3][4][6][5][8][9][10]

  • Active Methylene Chemistry: Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones.11[2][3][4][6][5][8][9][10]

Sources

Application Note: Regioselective Aminolysis and SNAr of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmaceutical Relevance

Quinoxaline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. Within the synthetic toolkit used to build these complex architectures, ethyl 2-(3-chloroquinoxalin-2-yl)acetate serves as a highly versatile, bifunctional building block.

This substrate possesses two distinct electrophilic centers:

  • The C3-Chloride: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • The C2-Ethyl Ester: Susceptible to standard acyl substitution (aminolysis).

Mastering the chemoselectivity between these two sites allows researchers to divergently synthesize mono-aminated quinoxaline esters, bis-aminated quinoxaline amides, or complex fused tricyclic systems from a single starting material. Nucleophilic aromatic substitution (SNAr) is a pivotal method for the functionalization of the quinoxaline ring[2], and understanding its kinetic dominance over ester aminolysis is critical for successful protocol design.

Mechanistic Rationale for Chemoselectivity (Expertise & Experience)

The fundamental causality behind the divergent reactivity of ethyl 2-(3-chloroquinoxalin-2-yl)acetate lies in the electronic landscape of the quinoxaline core.

The nitrogen atoms at positions 1 and 4 of the heterocycle exert a strong inductive and mesomeric electron-withdrawing effect. The C3 position is directly alpha to the N4 atom, rendering it exceptionally electrophilic. When a nucleophilic amine attacks C3, the resulting negative charge in the Meisenheimer complex intermediate is highly stabilized by the electronegative N4 atom. This significantly lowers the activation energy (


) for the SNAr pathway.

Conversely, the ester carbonyl is separated from the electron-deficient aromatic ring by a methylene spacer (


), insulating it from the ring's activating effects. Furthermore, the ethoxide leaving group is less kinetically favorable to displace than the highly polarizable chloride ion.

Strategic Control:

  • Kinetic Control (Selective SNAr): At low temperatures (0–20 °C) with stoichiometric amine, the reaction exclusively yields the SNAr product. The ester remains untouched.

  • Thermodynamic Control (Global Aminolysis): At elevated temperatures (80 °C) with a vast excess of amine, the initial SNAr product undergoes subsequent, slower aminolysis at the ester to form the amide.

  • Tandem Cyclization: Utilizing bifunctional amines (e.g., hydrazine or ethylenediamine) under reflux conditions initiates a rapid SNAr followed by an intramolecular aminolysis, yielding fused heterocycles (e.g., pyrazolo[3,4-b]quinoxalines).

Workflow Visualization

G SM Ethyl 2-(3-chloroquinoxalin-2-yl)acetate (Bifunctional Substrate) Cond1 Mild Conditions (1.1 eq Amine, 0-20°C, THF) SM->Cond1 Cond2 Harsh Conditions (Excess Amine, 80°C, EtOH) SM->Cond2 Cond3 Bifunctional Amine (e.g., Hydrazine, Reflux) SM->Cond3 Prod1 Selective SNAr Ethyl 2-(3-aminoquinoxalin-2-yl)acetate Cond1->Prod1 Prod2 Global Aminolysis 2-(3-aminoquinoxalin-2-yl)acetamide Cond2->Prod2 Prod3 Tandem Cyclization Fused Tricyclic Scaffold Cond3->Prod3

Divergent synthetic pathways for the aminolysis of ethyl 2-(3-chloroquinoxalin-2-yl)acetate.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the applied reaction conditions, demonstrating the high degree of chemoselectivity achievable.

Reaction TypeReagents & ConditionsMajor ProductYield (%)Chemoselectivity
Selective SNAr 1.1 eq Amine, DIPEA, THF, 20 °CEthyl 2-(3-aminoquinoxalin-2-yl)acetate85–92>95% (SNAr only)
Global Aminolysis 5.0 eq Amine, EtOH, 80 °C2-(3-aminoquinoxalin-2-yl)acetamide78–85Complete conversion
Tandem Cyclization 3.0 eq Hydrazine, EtOH, 80 °CPyrazolo-fused quinoxaline derivative80–88Complete conversion

Detailed Experimental Protocols

Protocol A: Chemoselective SNAr (Mono-substitution)

This protocol displaces the chloride while preserving the ethyl ester. Standard SNAr procedures for 3-chloroquinoxalines often utilize polar aprotic solvents with an organic base to neutralize the generated HCl[3].

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve ethyl 2-(3-chloroquinoxalin-2-yl)acetate (1.0 mmol, 250 mg) in anhydrous THF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). The base acts as an HCl scavenger, preventing the protonation of the nucleophile which would prematurely halt the reaction.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired primary or secondary amine (e.g., morpholine or benzylamine) (1.1 mmol).

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (

    
     ~0.6) is UV-active; its complete disappearance coupled with the emergence of a more polar, brightly colored spot (
    
    
    
    ~0.3) confirms successful SNAr conversion[4].
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Protocol B: Global Aminolysis (SNAr + Ester Amidation)

This protocol utilizes harsh conditions to force both the rapid SNAr and the sluggish ester aminolysis.

  • Preparation: Suspend ethyl 2-(3-chloroquinoxalin-2-yl)acetate (1.0 mmol, 250 mg) in absolute ethanol (5.0 mL).

  • Amine Addition: Add a large excess of the primary amine (e.g., aqueous methylamine or pure benzylamine) (5.0 mmol). No additional base is required as the excess amine acts as both the nucleophile and the acid scavenger.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

  • Reaction Monitoring (Self-Validation): The formation of the bis-aminated product drastically increases the polarity of the molecule. Upon completion (verified by TLC or LC-MS), cool the reaction mixture to 0 °C. The target 2-(3-aminoquinoxalin-2-yl)acetamide derivative will typically precipitate directly from the ethanolic solution, providing immediate visual confirmation of success.

  • Workup & Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 2 mL) followed by diethyl ether (5 mL) to remove residual unreacted amine. Dry under high vacuum to afford the pure product without the need for chromatography.

Protocol C: Tandem Cyclization with Hydrazine

This protocol leverages the bifunctional nature of both the substrate and the nucleophile to build structural complexity rapidly.

  • Preparation: Dissolve ethyl 2-(3-chloroquinoxalin-2-yl)acetate (1.0 mmol, 250 mg) in absolute ethanol (5.0 mL).

  • Reagent Addition: Add hydrazine hydrate (3.0 mmol, 145 µL).

  • Cyclization: Heat the mixture to reflux (80 °C) for 6 hours. The reaction proceeds via an initial rapid SNAr of the chloride by one nitrogen of hydrazine, followed by an intramolecular attack of the second nitrogen onto the ester carbonyl, expelling ethanol.

  • Workup: Cool to room temperature. The fused tricyclic product (a 1H-pyrazolo[3,4-b]quinoxaline derivative) will precipitate as a microcrystalline solid. Filter, wash with cold ethanol, and dry.

References

1.[4] Jetir.org. "N-(3-chloroquinoxalin-2-yl) acridin-9- amine and their anti-bacteri". URL: 2.[1] ResearchGate. "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities". URL: 3.[3] eCommons. "Synthesis of Bis(quinoxalino) Ligand for the Removal of Transition Metal Contamination". URL: 4.[2] Benchchem. "Ethyl 2-(3-Chloroquinoxalin-2-yl)acetate|10176-22-4". URL:

Sources

Troubleshooting & Optimization

Optimizing yield of ethyl 2-(3-chloroquinoxalin-2-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate Synthesis

Executive Summary & Core Chemistry

This guide addresses the synthesis and optimization of ethyl 2-(3-chloroquinoxalin-2-yl)acetate , a critical intermediate for developing bioactive quinoxaline derivatives. The synthesis hinges on two pivotal phases: the construction of the quinoxalinone core and the subsequent deoxy-chlorination.

The primary yield-limiting factors in this protocol are ester hydrolysis during the acidic quench of the chlorination step and incomplete conversion due to poor solubility or lack of catalytic activation. This guide provides self-validating protocols to navigate these pitfalls.

Core Synthesis Workflow

QuinoxalineSynthesis Start o-Phenylenediamine + Diethyl Oxalacetate Intermediate Ethyl 2-(3-oxo-3,4-dihydro- quinoxalin-2-yl)acetate (Lactam Precursor) Start->Intermediate Condensation (Ethanol/AcOH) Reagent POCl3 + Base Cat. (Reflux) Intermediate->Reagent Dehydration Product Ethyl 2-(3-chloro- quinoxalin-2-yl)acetate Reagent->Product Chlorination (Anhydrous) SideProduct Hydrolyzed Acid (Impurity) Reagent->SideProduct Acidic Quench (>10°C)

Figure 1: Synthetic pathway highlighting the critical divergence point where improper quenching leads to ester hydrolysis.

Troubleshooting & Optimization (Q&A)

Category A: The Chlorination Step (POCl₃)

Q1: My starting material (Lactam) is consumed, but the isolated yield is low (<40%). The NMR shows a carboxylic acid peak. What happened? Diagnosis: You are experiencing acid-catalyzed ester hydrolysis . Explanation: The reaction with phosphoryl chloride (


) generates copious amounts of HCl. During the aqueous quench, if the temperature rises or the pH remains acidic for too long, the ethyl ester hydrolyzes to the carboxylic acid.
Solution: 
  • Inverse Quench: Never add water to the reaction mixture. Slowly add the reaction mixture into a vigorously stirred slurry of ice and solid sodium bicarbonate (

    
    ).
    
  • Temperature Control: Maintain the quench temperature below 5°C .

  • Rapid Workup: Extract immediately into an organic solvent (DCM or EtOAc) once neutralized. Do not let the aqueous suspension sit.

Q2: The reaction mixture turns into a black tar and is difficult to purify. Diagnosis: Thermal degradation or polymerization caused by "hot spots." Explanation: Neat


 reactions at reflux can reach temperatures (106°C) that degrade the sensitive ester side chain over time.
Solution: 
  • Solvent Dilution: Use Chlorobenzene or Toluene as a co-solvent (1:1 with

    
    ). This moderates the reflux temperature to ~110-130°C (chlorobenzene) or ~110°C (toluene) but provides better heat dissipation than neat reagent.
    
  • Catalysis: Add N,N-Dimethylaniline (1.0 eq) or catalytic DMF. This accelerates the reaction, allowing for shorter reaction times (1-2 hours vs. 4-6 hours), reducing thermal exposure.

Q3: I see significant unreacted starting material even after 6 hours of reflux. Diagnosis: Poor activation of the tautomeric lactam. Explanation: The precursor exists in equilibrium between the lactam (amide) and lactim (enol) forms.


 reacts with the enol form.
Solution: 
  • Base Catalyst: Add N,N-Diethylaniline or Pyridine (1-2 equivalents). The base acts as an HCl scavenger and facilitates the formation of the reactive chlorophosphonium intermediate.

  • Dry Reagents: Ensure the precursor is completely dry. Moisture consumes

    
     to form phosphoric acid, which is inactive for chlorination and inhibits the reaction.
    

Optimized Experimental Protocols

Protocol 1: Synthesis of Precursor (Lactam)

Target: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

  • Reagents: Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).

  • Addition: Add a solution of diethyl oxalacetate sodium salt (23.1 g, 0.11 mol) in water/acetic acid (100 mL, 1:1 ratio) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours. A precipitate will form.[1]

  • Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (20 mL).

  • Drying: Dry in a vacuum oven at 60°C. Critical: Ensure water content is <0.5% before the next step.

Protocol 2: Chlorination to Target (The "Cold Quench" Method)

Target: Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

  • Setup: Flame-dried round-bottom flask with a reflux condenser and

    
     drying tube.
    
  • Charge: Suspend dried Lactam precursor (5.0 g, 21.5 mmol) in Toluene (25 mL).

  • Activation: Add N,N-Dimethylaniline (2.6 g, 21.5 mmol). Stir for 5 mins.

  • Reagent: Add

    
      (9.9 g, 6.0 mL, 64.5 mmol) dropwise.
    
  • Reflux: Heat to reflux (bath temp ~120°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench (CRITICAL):

    • Prepare a beaker with 100 g crushed ice and 10 g solid

      
      .
      
    • Cool the reaction mixture to RT.

    • Slowly pour the reaction mixture onto the ice/base slurry with vigorous stirring.

    • Keep T < 10°C. Add more ice if necessary.

  • Workup: Extract immediately with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from n-Heptane/Ethanol if necessary, or pass through a short silica plug (eluent: 10% EtOAc in Hexane).

Quantitative Data: Optimization Parameters

The following data summarizes the impact of solvent and base choices on the isolated yield of the chloro-ester.

ConditionSolventCatalyst (1.0 eq)Time (h)Yield (%)Purity (%)Notes
Standard Neat

None645-5585High tar formation; difficult workup.
Catalyzed Neat

Pyridine360-6590Faster; difficult to remove pyridine traces.
Diluted TolueneNone85088Slow reaction; cleaner profile.
Optimized Toluene N,N-Dimethylaniline 2.5 82-88 >95 Best balance of rate and purity.

References

  • National Institutes of Health (NIH). (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block. Retrieved from [Link]

  • PrepChem. (2018). Preparation of ethyl chloroacetate (General Esterification Protocols). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-quinoxalineacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist handling complex heterocyclic intermediates, you are likely aware that 3-chloro-2-quinoxalineacetic acid ethyl ester presents a unique set of purification challenges. This molecule combines an electron-deficient aromatic core, a highly activated halogen, and an enolizable ester moiety.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind common purification failures and offering self-validating workflows to ensure high-purity isolation.

Physicochemical Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the quantitative parameters that govern the behavior of this molecule across different phases.

PropertyTypical Value / ObservationChromatographic & Purification Implication
TLC Retention Factor (

)
~0.45 (Hexane:EtOAc 7:3)Elutes optimally with mid-polarity gradient systems.
Silica Gel Behavior High propensity for tailingRequires basic modifiers (e.g., 1%

) to cap acidic silanols.

Susceptibility
Highly active at the C3-chloro positionStrictly avoid nucleophilic solvents (e.g., primary alcohols) under basic conditions.
Ester Stability Labile at pH < 4.0 or > 9.0Mandates mild pH buffering during aqueous liquid-liquid extraction.
Solubility Profile High in DCM/EtOAc; Low in HeptaneIdeal for aprotic binary recrystallization (Toluene/Heptane).

Optimized Purification Workflow

The following diagram outlines the validated macroscopic workflow for isolating the target ester from a crude reaction matrix.

Workflow Crude Crude Reaction Mixture Workup Mild Aqueous Workup (pH 6.5-7.0 Buffer) Crude->Workup Extract Organic Phase Extraction (EtOAc or DCM) Workup->Extract Phase Separation Chromatography Buffered Silica Column (Hexane/EtOAc + 1% Et3N) Extract->Chromatography Concentration Fractions Pooled Pure Fractions Chromatography->Fractions TLC Monitoring Recryst Aprotic Recrystallization (Toluene/Heptane) Fractions->Recryst Solvent Swap Pure Pure 3-chloro-2-quinoxalineacetic acid ethyl ester Recryst->Pure Filtration & Drying

Optimized purification workflow for 3-chloro-2-quinoxalineacetic acid ethyl ester.

Diagnostic Troubleshooting & FAQs

When purifying this specific quinoxaline derivative, researchers frequently encounter yield losses or mysterious byproducts. The solutions below are grounded in the fundamental reactivity of the molecule.

Q1: Why does my product streak heavily on the silica gel column, resulting in poor resolution from the starting materials? The Causality: This streaking is driven by two simultaneous mechanisms. First, the basic nitrogen atoms of the quinoxaline core interact strongly with the acidic silanol groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on standard silica gel. Second, the methylene protons of the ethyl acetate group (located between the ester carbonyl and the electron-deficient heterocycle) are highly acidic and can undergo enolization on the column, leading to multiple dynamic states during elution.
The Solution:  You must suppress these interactions by pre-treating your silica gel. Add 1% (v/v) Triethylamine (

) to your mobile phase. The

competitively binds to the acidic silanols, ensuring your target molecule elutes as a tight, symmetrical band. Alternatively, switch your stationary phase to neutral alumina.

Q2: I am observing a major byproduct where the chloro group has been replaced by a methoxy/ethoxy group. How is this forming? The Causality: The chlorine atom at the 3-position is ortho to the ring nitrogen in an electron-deficient aromatic system. This makes it an "active chloro-heterocycle," which is highly susceptible to1

1[1]. If you utilize nucleophilic solvents like methanol or ethanol during your workup or recrystallization—especially if trace amounts of base (e.g., 

) are present—the alkoxide will rapidly displace the chloride[2]. The Solution: Strictly eliminate primary alcohols and primary/secondary amines from your purification workflow. Utilize aprotic solvent systems such as Ethyl Acetate/Hexane for chromatography and Toluene/Heptane for recrystallization.

Q3: My yield drops significantly after the aqueous workup, and I notice a highly polar spot stuck on the TLC baseline. What went wrong? The Causality: The ethyl ester moiety is labile. If your reaction utilized strong acids or bases, and you attempted to neutralize the mixture using harsh reagents (e.g., 1M


 or 1M 

) during the aqueous extraction, you inadvertently catalyzed the hydrolysis of the ester. The resulting 3-chloro-2-quinoxalineacetic acid is highly polar, water-soluble, and will remain in the aqueous phase or stick to the TLC baseline. The Solution: Always perform aqueous workups using mild pH buffers. Quench reactions with saturated aqueous

or a pH 7.0 phosphate buffer to protect the ester linkage.

Mechanistic Degradation Pathways

Understanding the failure modes is just as important as knowing the successful protocol. The diagram below maps the causality of the degradation pathways discussed above.

Mechanism Target 3-chloro-2-quinoxalineacetic acid ethyl ester Cond1 Alcohols + Trace Base (e.g., MeOH/K2CO3) Target->Cond1 Nucleophilic Aromatic Substitution Cond2 Harsh Aqueous Base/Acid (e.g., NaOH or HCl) Target->Cond2 Ester Cleavage Cond3 Unbuffered Silica Gel (Acidic Silanol Groups) Target->Cond3 Protonation & Tautomerization Deg1 SNAr Byproduct: 3-Alkoxy Derivative Cond1->Deg1 Nucleophilic Aromatic Substitution Deg2 Hydrolysis Byproduct: Carboxylic Acid Cond2->Deg2 Ester Cleavage Deg3 On-Column Degradation (Streaking/Enolization) Cond3->Deg3 Protonation & Tautomerization

Common degradation pathways during the purification of active chloro-quinoxalines.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your results, the following protocols incorporate built-in validation steps. Do not proceed to the next step until the validation check is confirmed.

Protocol A: Buffered Silica Gel Column Chromatography

Use this protocol to separate the target ester from unreacted starting materials or structurally similar byproducts.

  • In-Process Validation (2D-TLC Check): Before loading your column, spot the crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in Hexane:EtOAc (7:3). Dry the plate, rotate it 90 degrees, and develop it a second time in the same solvent.

    • Validation: If the target spot forms a perfect diagonal line, the compound is stable. If off-diagonal spots appear, the compound is degrading on the silica, and the

      
       buffer (Step 2) is strictly mandatory.
      
  • Column Preparation: Slurry pack the silica gel using Hexane containing 1% (v/v) Triethylamine (

    
    ). Flush the column with 2 column volumes of this buffered solvent to fully cap the acidic silanols.
    
  • Sample Loading: Dissolve your crude extract in the absolute minimum volume of Dichloromethane (DCM) and carefully apply it to the column head.

  • Gradient Elution: Begin elution with 100% Hexane (+1%

    
    ), gradually increasing the polarity to 70:30 Hexane:EtOAc (+1% 
    
    
    
    ).
  • Fraction Collection: Monitor the eluent using UV detection at 254 nm. The quinoxaline core is highly UV-active. Pool the fractions containing the pure product and concentrate under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Aprotic Non-Nucleophilic Recrystallization

Use this protocol for final polishing of the chromatographic fractions to achieve >99% purity.

  • Solvent Selection: Prepare an aprotic binary solvent system. Toluene will act as the "good" solvent, and Heptane will act as the "anti-solvent."

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of Toluene and heat gently (approx. 80°C) until complete dissolution is achieved.

  • Crystallization Induction: Remove the flask from the heat source. While stirring continuously, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of Toluene to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours to maximize crystal yield.

  • In-Process Validation (Mother Liquor Check): Before filtering, extract 10 µL of the supernatant (mother liquor) and spot it on a TLC plate alongside your original crude mixture.

    • Validation: The mother liquor must show a high concentration of impurities relative to the target spot. If the mother liquor contains only pure product, your crystallization is incomplete; evaporate 20% of the solvent and repeat the cooling phase.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

References

  • Active chloro-heterocycles Source: Fisher Scientific URL:[Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Regioselective Substitution of 2,3-Dichloroquinoxaline

[1]

Topic: Troubleshooting Regioselectivity & Reactivity in

Audience:Author:1

Core Technical Overview

The 2,3-dichloroquinoxaline (DCQX) scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for bioactive kinase inhibitors, intercalators, and receptor antagonists.[1] The core challenge in utilizing this scaffold lies in symmetry breaking .

While the parent molecule is symmetric, the introduction of the first nucleophile creates a desymmetrized intermediate. The success of your synthesis depends on controlling two competing pathways:

  • Mono- vs. Bis-Substitution: Preventing the second nucleophilic attack.

  • Regiochemical Control: Directing the nucleophile to C2 vs. C3 when the benzo-ring (positions 5-8) bears a substituent.

This guide provides the mechanistic logic and protocols to navigate these issues.

Decision Logic & Mechanism

Before starting your experiment, determine your "Regio-Driver" using the decision tree below.[1]

Visualizing the Reaction Pathway

RegioControlStartStarting Material:2,3-DichloroquinoxalineSubstIs the Benzo-RingSubstituted (Pos 5-8)?Start->SubstSymmetricSymmetric (H)Goal: Mono-SubstitutionSubst->SymmetricNoAsymmetricAsymmetric (e.g., 6-NO2, 6-OMe)Goal: RegioselectivitySubst->AsymmetricYesCond_SymControl by Kinetics:1. Low Temp (0°C)2. Stoichiometry (1:1)3. Steric BulkSymmetric->Cond_SymCond_EWGEWG at C6 (e.g., -NO2)Directs to C2Asymmetric->Cond_EWGElectron WithdrawingCond_EDGEDG at C6 (e.g., -OMe)Directs to C3Asymmetric->Cond_EDGElectron Donating

Caption: Decision matrix for selecting reaction conditions based on substrate substitution patterns.

The "Senior Scientist" Regioselectivity Rules

When working with unsymmetrical 6-substituted 2,3-dichloroquinoxalines , you cannot rely on chance.[1] You must rely on the stability of the Meisenheimer intermediate.

Rule 1: Electron-Withdrawing Groups (EWG) Direct to C2

If you have a 6-nitro or 6-cyano group:

  • Mechanism: The EWG at C6 withdraws electron density from the ring. Through resonance, this strongly deactivates C8a (para to C6).[1]

  • Effect: The nitrogen at position 1 (N1), attached to C8a, becomes electron-deficient.[1] In

    
    , the transition state is stabilized when the negative charge ends up on the nitrogen that is most capable of handling it. However, the initial electrophilic attack occurs at the carbon that is most activated (most positive).
    
  • Outcome: The "para-like" transmission makes N1 more electron-poor than N4, rendering the adjacent C2 carbon more electrophilic .

  • Prediction: Nucleophilic attack occurs at C2 .

Rule 2: Electron-Donating Groups (EDG) Direct to C3

If you have a 6-methoxy or 6-methyl group:

  • Mechanism: The EDG donates electron density into the ring. Resonance enriches C8a (para to C6).

  • Effect: The increased electron density at C8a makes N1 less electrophilic (deactivated). N4, being meta-related to the substituent, is relatively less affected and remains more reactive than N1.[1]

  • Outcome: C3 remains the more electrophilic site .

  • Prediction: Nucleophilic attack occurs at C3 .

Substituent at C6Electronic EffectReactive Site Preference

(Nitro)
Strong EWGC2

(Cyano)
Strong EWGC2

(Methoxy)
Strong EDGC3

(Methyl)
Weak EDGC3 (weaker selectivity)

(None)
NeutralNo preference (Statistical)

Troubleshooting Guide

Issue 1: "I'm getting 50% starting material and 50% bis-substituted product."

Diagnosis: The second substitution is proceeding as fast as the first (

1Solution:
  • Temperature Control: Lower the temperature to 0°C or -10°C. The activation energy for the second substitution is typically higher due to the electron-donating nature of the first amino substituent (deactivating the ring for the second

    
    ).
    
  • Stoichiometry: Use a slight excess of the electrophile (DCQX), not the nucleophile. Try 1.1 eq of DCQX to 1.0 eq of amine.[2]

  • Protic Solvents: Switch from DMF to Ethanol. Solvation of the nucleophile in protic solvents can reduce its reactivity slightly, improving selectivity.[1]

Issue 2: "The reaction is sluggish, even at reflux."

Diagnosis: The nucleophile is likely a weak base (e.g., aniline with EWGs) or sterically hindered.[1] Solution:

  • Catalysis: Add a Lewis Acid catalyst.

    
     (10-20 mol%) can coordinate to the quinoxaline nitrogens, increasing the electrophilicity of C2/C3 [1].
    
  • Solvent Switch: Move to high-boiling polar aprotic solvents like DMSO or NMP and increase temperature to 120°C.

  • Microwave: Microwave irradiation often accelerates these

    
     reactions significantly compared to thermal reflux [2].
    
Issue 3: "I need to reverse the natural regioselectivity."

Diagnosis: You want to put a nucleophile at C3 on a 6-nitro scaffold, but electronics dictate C2. Solution:

  • Block and Displace: React with a "dummy" nucleophile at C2 first (e.g., a thiol that can be removed or displaced later, though difficult).

  • Buchwald-Hartwig Coupling: Switch mechanisms. Palladium-catalyzed cross-coupling proceeds via oxidative addition.[3] While electronic trends often parallel

    
    , bulky ligands (e.g., BINAP, Xantphos) can sometimes override electronic biases through steric control, or allow reaction with substrates that are unreactive in 
    
    
    [3].[1]

Experimental Protocols

Protocol A: Selective Mono-Substitution (Standard)

For the synthesis of 2-amino-3-chloroquinoxaline from 2,3-DCQX.[1]

  • Setup: In a 100 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol, 1.0 equiv) in anhydrous Ethanol (20 mL).

  • Cooling: Place the flask in an ice/water bath (0 °C).

  • Addition: Add Triethylamine (0.77 mL, 5.5 mmol, 1.1 equiv).

  • Nucleophile: Add the amine nucleophile (5.0 mmol, 1.0 equiv) dropwise over 15 minutes. Crucial: Rapid addition promotes bis-substitution.[1]

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The mono-substituted product usually runs lower than the starting material but higher than the bis-product.

  • Workup: Pour the mixture into cold water (100 mL). The product typically precipitates.[4] Filter, wash with water, and dry.[1]

  • Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography.

Protocol B: Regioselective Substitution of 6-Nitro-2,3-dichloroquinoxaline

Targeting the C2 position.[1]

  • Setup: Dissolve 6-nitro-2,3-dichloroquinoxaline (1.0 equiv) in DMF (concentration 0.2 M).

  • Base: Add

    
      (1.2 equiv).
    
  • Nucleophile: Add the amine (1.0 equiv) at Room Temperature.

  • Note: The nitro group strongly activates the ring. Do not heat initially. Stir at RT for 1-4 hours.

  • Isolation: Dilute with water and extract with Ethyl Acetate. The major isomer (>80%) will be the 2-amino-3-chloro-6-nitroquinoxaline .

Frequently Asked Questions (FAQ)

Q: Can I use Palladium catalysis for the first substitution? A: Yes, but it is often unnecessary.[1] DCQX is activated enough for

51

Q: How do I distinguish between the C2 and C3 isomers by NMR? A: In 6-substituted derivatives, use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • C2-substituted product: The nucleophile at C2 is spatially close to the proton at C1 (none) or the proton at C8? No. The nucleophile is at C2. Look for NOE correlations between the NH of your nucleophile and the proton at C8a (impossible) or H3 (if C3 is H).

  • Better approach: Look at the HMBC correlations. The Carbon at C2 and C3 have distinct chemical shifts. The proton at C5 (doublet) and C8 (doublet) will show different coupling patterns to the reactive center.

  • X-Ray Crystallography remains the gold standard for unambiguous assignment.

Q: Why is my yield low with aniline nucleophiles? A: Anilines are weaker nucleophiles than alkyl amines. The HCl generated during the reaction can protonate the aniline, rendering it unreactive. Ensure you use at least 1.0 equiv of a scavenger base (TEA, DIPEA) or use excess aniline (2.0 equiv).[1] For unreactive anilines, switch to reflux in EtOH or use

1

References

  • AlCl3 Catalysis: Bioorg. Med. Chem.2012 , 20(5), 1711-1722.[1] Link

  • Microwave Synthesis: Arabian Journal of Chemistry2017 , 10, S3263-S3274.[1] Link[1]

  • Buchwald-Hartwig Coupling: Organic Process Research & Development2014 , 18(1), 180–190.[1] Link[1]

  • General Reactivity Review: Arabian Journal of Chemistry2017 , 10, S3263.[1] Link[1]

Technical Support Center: Strategies for Removing Unreacted 2,3-Dichloroquinoxaline (DCQX)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 2,3-dichloroquinoxaline (DCQX) from reaction mixtures. As a versatile and highly reactive building block in nucleophilic aromatic substitution (SNAr) reactions, DCQX is fundamental to the synthesis of a vast range of quinoxaline derivatives with significant therapeutic potential.[1][2][3] However, its persistence in a reaction mixture can complicate downstream processing, purification, and accurate characterization of the final product.

This guide is structured to address the specific challenges you may encounter, moving from common troubleshooting scenarios to detailed, actionable protocols.

Troubleshooting Common Purification Challenges (Q&A)

This section addresses the most frequent issues encountered when dealing with residual 2,3-dichloroquinoxaline.

Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted DCQX. What is my overall strategy?

The presence of residual DCQX is a common issue, often due to carefully controlled stoichiometry to avoid di-substitution or due to incomplete conversion.[4] Your purification strategy will depend on the properties of your desired product relative to DCQX. The three primary strategies are Column Chromatography , Recrystallization , and a more advanced technique we term Reactive Quenching .

The choice between these methods is critical and can be guided by a systematic evaluation of your crude reaction mixture.

start Crude Reaction Mixture Contains Product + DCQX tlc Run Analytical TLC (e.g., 20% EtOAc/Hexane) start->tlc check_rf Are Rf values of Product and DCQX different? tlc->check_rf chromatography Purify by Flash Column Chromatography check_rf->chromatography Yes (ΔRf > 0.2) check_solubility Do Product and DCQX have different solubilities? check_rf->check_solubility No (Co-elution) recrystallize Purify by Recrystallization check_solubility->recrystallize Yes reactive_quench Employ Reactive Quenching followed by Chromatography/Extraction check_solubility->reactive_quench No

Caption: Decision tree for selecting a purification method.

Q2: How can I effectively separate DCQX from my product using column chromatography?

Column chromatography is often the most reliable method for separating DCQX, provided there is a sufficient difference in polarity between it and your desired product.[5][6]

Causality: The principle relies on differential adsorption to a stationary phase. DCQX (C₈H₄Cl₂N₂) is a relatively non-polar, rigid aromatic molecule.[7] Your synthesized product, having undergone nucleophilic substitution, will likely contain more polar functional groups (e.g., amines, ethers, thioethers), making it more polar than the starting material.

Execution:

  • Stationary Phase: Standard silica gel (230-400 mesh) is almost always the best choice.[4][5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate is the standard.[6][8] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. DCQX will typically elute early in the run.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to develop an optimal solvent system before running the column.[9] Aim for an Rf value of ~0.3 for your target compound, ensuring the DCQX spot is well-separated with a higher Rf. DCQX can be visualized on a TLC plate using a UV lamp (254 nm).

Q3: When is recrystallization a suitable method for removing DCQX?

Recrystallization is an excellent and scalable purification technique if there is a significant difference in solubility between your product and DCQX in a chosen solvent system.[5][10]

Causality: This method exploits the principle that the solubility of a compound increases in a solvent at higher temperatures. Upon cooling, the less soluble compound will crystallize out, leaving the more soluble impurities in the mother liquor.

Execution:

  • Solvent Screening: The key is finding a solvent that, when hot, dissolves your product but in which DCQX is either highly soluble or sparingly soluble, even when cold. Ethanol is a commonly used solvent for quinoxaline derivatives.[5][11][12] Test small batches in solvents like ethanol, isopropanol, toluene, or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[6]

  • Procedure: Dissolve the crude mixture in a minimal amount of the hot solvent. If insoluble impurities (like DCQX, if it's less soluble) are present, perform a hot filtration. Allow the solution to cool slowly. The pure product should crystallize. The unreacted DCQX (if it's more soluble) will remain in the filtrate.[5]

Q4: My product and DCQX have very similar polarities and co-elute on silica. What are my options?

This is a challenging but solvable problem. When chromatographic and solubility profiles are too similar, you must chemically alter the impurity to make it easily separable. This is where Reactive Quenching is invaluable.

Causality: The two chlorine atoms on DCQX are susceptible to nucleophilic attack.[13][14] By introducing a carefully selected nucleophile after your primary reaction is complete, you can convert the unreacted DCQX into a new, highly polar compound that is easily removed.

Execution (Reactive Quenching):

  • Choose a Scavenger: Select a difunctional or highly polar nucleophile that reacts readily with DCQX. Good choices include:

    • Piperazine or Morpholine: These secondary amines will rapidly form highly polar, di-substituted adducts.

    • Hydrazine: Will form a fused heterocyclic system.[13]

    • Ethanolamine: The resulting product will have free hydroxyl groups, dramatically increasing polarity.

  • Procedure: After your main reaction has finished, add a small excess (e.g., 1.5 equivalents relative to the estimated unreacted DCQX) of the scavenger nucleophile to the crude reaction mixture. Stir at room temperature or with gentle heating for a short period (e.g., 1-2 hours) to ensure all DCQX has reacted.

  • Purification: The newly formed DCQX-scavenger adduct will be significantly more polar than your desired product. It can now be easily removed by:

    • Column Chromatography: The adduct will likely stick to the baseline of the silica gel column, allowing for clean elution of your product.

    • Acid-Base Extraction: If you use an amine scavenger (like piperazine), the adduct will be basic. You can wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to extract the adduct into the aqueous phase.[9]

Q5: Can I use a liquid-liquid extraction to remove DCQX?

A standard aqueous wash will not remove DCQX because it is insoluble in water.[10] However, an acid-base extraction can be highly effective, but only if your desired product has an acidic or basic functional group.

Causality: This technique separates compounds based on their differing acid-base properties. DCQX is a neutral molecule. If your product has, for example, a basic nitrogen atom or an acidic phenol, you can selectively move it from the organic phase to the aqueous phase and back again, leaving the neutral DCQX behind.

Execution (for a basic product):

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will form a salt and move to the aqueous layer. The neutral DCQX will remain in the organic layer.

  • Separate the layers. Discard the organic layer containing the DCQX.

  • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to neutralize the product's salt, causing it to precipitate or allowing it to be re-extracted with fresh organic solvent.[15]

Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol assumes your product is more polar than DCQX.

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.[16]

  • Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle air pressure. Ensure the packed bed is stable and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate/hexane). This will elute the least polar compounds first, including DCQX.

  • Gradient Increase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute your desired product.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Reactive Quenching Followed by Chromatography

This protocol is ideal when DCQX co-elutes with your product.

  • Reaction Completion: Confirm your primary reaction is complete via TLC or LC-MS.

  • Scavenger Addition: To the crude reaction mixture at room temperature, add 1.5 equivalents of a scavenger nucleophile (e.g., piperazine) relative to the amount of unreacted DCQX.

  • Quenching Reaction: Stir the mixture for 1-2 hours. Monitor by TLC to confirm the disappearance of the DCQX spot. A new, highly polar spot should appear at the baseline.

  • Work-up: Perform a standard aqueous work-up if required by your reaction conditions. Extract the product into an organic solvent.

  • Chromatography: Purify the organic extract using flash column chromatography as described in Protocol 1. The highly polar DCQX-piperazine adduct will remain adsorbed to the silica at the top of the column, while your product elutes cleanly.

cluster_0 In Reaction Flask cluster_1 Purification cluster_2 Separated Products crude Crude Mixture: Product + Unreacted DCQX add_scavenger Add Scavenger Nucleophile (e.g., Piperazine) crude->add_scavenger stir Stir 1-2h at RT add_scavenger->stir quenched_mix Quenched Mixture: Product + Polar DCQX-Adduct stir->quenched_mix workup Aqueous Work-up & Extraction quenched_mix->workup column Flash Column Chromatography (Silica Gel) workup->column pure_product Pure Product (Eluted from column) column->pure_product Collect Fractions adduct Polar DCQX-Adduct (Remains on column) column->adduct Discard Silica

Caption: Workflow for the Reactive Quenching protocol.

Method Comparison Summary
FeatureFlash ChromatographyRecrystallizationReactive Quenching
Principle Polarity DifferenceSolubility DifferenceChemical Conversion
Selectivity Good to Excellent (if ΔRf > 0.2)Variable; high risk of co-crystallizationExcellent
Scalability Moderate; can be challenging for >10gExcellent; preferred for large scaleExcellent
Speed ModerateSlow (requires cooling/crystallization time)Fast (reaction) + Moderate (purification)
Requirement Product and DCQX have different polaritiesProduct and DCQX have different solubilitiesA suitable scavenger nucleophile is available
Common Pitfall Co-elution of product and DCQXCo-crystallization; low recovery[6]Scavenger reacts with the desired product
Frequently Asked Questions (FAQs)
  • Q: What are the key physical properties of DCQX I should know for purification?

    • A: 2,3-dichloroquinoxaline is a gray solid with a melting point of 152-154 °C.[10][17] It is insoluble in water but soluble in many common organic solvents like dichloromethane, ethyl acetate, and THF.[10]

  • Q: How can I visualize DCQX on a TLC plate?

    • A: DCQX is a UV-active compound due to its aromatic structure. It can be easily visualized under a UV lamp at a wavelength of 254 nm.

  • Q: My product has co-crystallized with DCQX. What should I do?

    • A: Co-crystallization indicates that the chosen solvent system is not selective enough.[5] You should re-dissolve the solid and attempt purification by an alternative method. Flash column chromatography or the reactive quenching protocol are the best options in this scenario.

References
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds. BenchChem Technical Support.
  • de Oliveira, R. B., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • BenchChem. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloroquinoxaline. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis. BenchChem Technical Support.
  • Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (2026). DCQX-Chemistry.[Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column.[Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development.[Link]

  • ResearchGate. (n.d.). Chemistry of 2,3-Dichloroquinoxalines.[Link]

  • BenchChem. (n.d.). Purification strategies to remove starting material impurities. BenchChem Technical Support.
  • BenchChem. (2025). Methodological & Application Notes for the Analytical Characterization of Quinoxaline Compounds. BenchChem Technical Support.
  • BenchChem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene. BenchChem Technical Support.
  • MolForge. (n.d.). 2,3-Dichloroquinoxaline (CID 16659) - Molecular Properties & Analysis.[Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem Technical Support.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives.[Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.[Link]

  • El-Gendy, A. A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(11), 18099-18111. [Link]

  • Sri K.V. College of Pharmacy. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES.[Link]

Sources

Technical Support Center: Quinoxaline Enolate Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Enolate Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with poor yields, complex mixtures, and intractable side reactions when attempting to alkylate quinoxalinones at the C3 position.

Enolate chemistry is highly sensitive to subtle environmental changes. This guide moves beyond basic textbook theory to provide field-proven insights into the causality of these side reactions and the self-validating protocols required to control them.

Mechanistic Control & Reaction Branching

To control a reaction, you must first understand the competing pathways. Quinoxaline enolates are ambident nucleophiles, meaning they can react at multiple sites. The diagram below illustrates the critical juncture where experimental choices dictate whether the reaction proceeds to the desired C-alkylated product or diverges into unwanted side reactions.

G SM Quinoxalinone Substrate Base Addition of LDA (-78°C, THF) SM->Base Enolate Lithium Enolate Intermediate Base->Enolate Complete Deprotonation SelfCond Self-Condensation Incomplete Enolization Base->SelfCond Partial Deprotonation Electrophile Alkyl Halide (R-X) Addition Enolate->Electrophile C_Alk C-Alkylation (Desired) Soft R-I, THF Solvent Electrophile->C_Alk O_Alk O-Alkylation (Side Reaction) Hard R-OTf, HMPA Solvent Electrophile->O_Alk E2_Elim E2 Elimination (Side Reaction) 2°/3° Alkyl Halides Electrophile->E2_Elim

Workflow of quinoxaline enolate alkylation highlighting desired pathways and competing side reactions.

Diagnostic Troubleshooting & FAQs

Q1: I am observing significant O-alkylation instead of the desired C3-alkylation. How do I shift the regioselectivity?

Causality: This is a classic issue of Hard Soft Acid Base (HSAB) mismatch. The oxygen atom of the enolate is a "hard" nucleophile with high charge density, while the carbon atom is "soft." If you use "hard" electrophiles (like alkyl triflates or tosylates) or highly polar aprotic solvents (like HMPA or DMF) that strongly solvate the lithium cation, the enolate oxygen is left exposed and highly reactive, driving O-alkylation[1]. Solution: Switch to a "softer" electrophile, such as a primary alkyl iodide. Furthermore, conduct the reaction in THF or 1,2-dimethoxyethane (DME). In these solvents, the lithium cation remains tightly coordinated to the enolate oxygen, sterically blocking it and directing the electrophile to the carbon atom, as detailed in the [1].

Q2: My reaction yields a complex mixture containing dialkylated products and unreacted starting materials. What went wrong?

Causality: You are experiencing over-alkylation caused by enolate equilibration. If your base does not completely and irreversibly deprotonate the starting material, the newly formed mono-alkylated product (which is often kinetically accessible) can be deprotonated by the remaining unreacted enolate, leading to polyalkylation[2]. Solution: Ensure irreversible, complete enolate formation by using a slight excess (1.1–1.2 eq) of a strong, sterically hindered base like Lithium Diisopropylamide (LDA). Perform the deprotonation at strictly -78 °C to trap the kinetic enolate before adding the electrophile.

Q3: When using secondary alkyl halides, my yield drops near zero, and I detect alkene byproducts.

Causality: Secondary and tertiary alkyl halides are highly susceptible to E2 elimination in the presence of strong bases or basic enolates. The basicity of the enolate outcompetes its nucleophilicity, resulting in the elimination of the halide to form an alkene rather than the desired SN2 substitution[2]. Solution: SN2 alkylation of enolates is generally restricted to primary, benzylic, or allylic halides[2]. For secondary or tertiary functionalization, you must abandon standard enolate chemistry. Recent advances in have provided a robust alternative, allowing quinoxalinones to be successfully alkylated with secondary and tertiary bromides under mild, base-free photochemical conditions[3].

Q4: How do I prevent the starting material from self-condensing (aldol-type reactions) during base addition?

Causality: Self-condensation occurs when the first molecules of enolate formed immediately attack the unreacted carbonyls of the remaining starting material. Solution: Utilize the "inverse addition" technique. Instead of adding base to your substrate, add your quinoxaline substrate dropwise to a pre-cooled (-78 °C) solution containing an excess of LDA. This ensures the substrate is instantly and completely deprotonated upon entering the flask, reducing the concentration of electrophilic starting material to zero.

Quantitative Condition Matrix

To optimize your specific workflow, consult this matrix summarizing the empirical effects of reaction conditions on the dominant pathway:

Reaction ConditionElectrophile TypeSolventDominant PathwayYield / Selectivity Impact
LDA, -78 °C Primary Iodide (Soft)THFC-Alkylation >85% Yield, High C-Selectivity
LDA, -78 °C Primary Triflate (Hard)HMPA / DMFO-Alkylation High O-Selectivity, Low C-Alkylation
LDA, -78 °C Secondary BromideTHFE2 Elimination <10% Yield, Major Alkene Formation
NaH, 0 °C Primary IodideTHFPolyalkylation Complex Mixture (Mono/Di/Unreacted)

Self-Validating Standard Operating Procedure (SOP)

This protocol for the Kinetic C3-Alkylation of Quinoxalin-2(1H)-ones is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Preparation of the Kinetic Enolate

  • Flame-dry a Schlenk flask under vacuum and backfill with argon. (Validation: Flask must be completely moisture-free; even trace water will quench the LDA and cause incomplete enolization).

  • Add anhydrous THF (to achieve 0.2 M relative to substrate) and diisopropylamine (1.2 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (1.15 equiv, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.

  • Inverse Addition: Dissolve the quinoxalin-2(1H)-one substrate (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes.

  • (Validation Checkpoint: A rapid, deep color change—typically dark red, orange, or purple—indicates successful and complete enolate formation. If the solution remains pale, check your n-BuLi titration).

Step 2: Electrophilic Addition

  • Stir the enolate solution at -78 °C for an additional 45 minutes.

  • Add the primary alkyl iodide (1.2 equiv) dropwise down the side of the flask.

  • Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C over 1 hour.

  • (Validation Checkpoint: Extract a 0.1 mL aliquot, quench in miniature with NH₄Cl, and run a TLC (Hexanes/EtOAc). You should observe the disappearance of the baseline enolate/starting material and the emergence of a distinct, less polar product spot).

Step 3: Quench and Workup

  • Quench the reaction strictly at -20 °C by rapidly adding a saturated aqueous NH₄Cl solution.

  • (Validation Checkpoint: The deep color of the enolate must immediately dissipate to a pale yellow/colorless organic layer, indicating the protonation of any unreacted intermediates).

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Alkylation of Enolate Ions Source: Chemistry LibreTexts URL:[Link]

  • Overview of Enolate Alkylations Source: Organic Chemistry Data (Prof. Hans Reich Collection) URL:[Link]

  • Pd-Catalyzed Photochemical Reductive Alkylation of Quinoxalinones and Dibenzoxazepines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to IR Spectroscopy Bands for Ester Carbonyl in Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel pharmaceutical compounds, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. For scientists working with quinoxaline derivatives, a class of heterocyclic compounds with broad biological activities, the interpretation of the ester carbonyl (C=O) stretching frequency can be particularly nuanced.[1][2][3] This guide provides an in-depth comparative analysis of the factors influencing the ester carbonyl IR absorption band in quinoxaline derivatives, supported by experimental data and interpretive logic.

The Diagnostic Window: Carbonyl Stretching Frequencies

The carbonyl stretching vibration in organic molecules gives rise to a strong and sharp absorption band in the IR spectrum, typically found within the 1800-1650 cm⁻¹ region.[4][5] For esters, this band is a reliable diagnostic marker. Saturated aliphatic esters generally exhibit a C=O stretching frequency in the range of 1750-1735 cm⁻¹.[4][5] However, when the ester functionality is appended to an aromatic or heterocyclic system like quinoxaline, its electronic environment is significantly altered, leading to predictable shifts in this characteristic absorption.

Electronic Effects at Play: A Tug-of-War Between Induction and Resonance

The precise position of the ester carbonyl band in quinoxaline derivatives is dictated by a delicate balance of inductive and resonance effects.[4][6]

  • Inductive Effect: The nitrogen atoms within the quinoxaline ring are electronegative and exert an electron-withdrawing inductive effect (-I). This effect tends to pull electron density away from the ester carbonyl group, leading to a strengthening of the C=O bond and a shift to a higher wavenumber (frequency).[6][7]

  • Resonance Effect: The quinoxaline ring is an aromatic system capable of donating π-electrons into the carbonyl group through resonance (+R effect). This delocalization of electrons decreases the double-bond character of the C=O bond, weakening it and causing a shift to a lower wavenumber.[4][6][8]

The observed C=O stretching frequency is the net result of these opposing electronic forces. The extent of each effect is further modulated by the position of the ester group on the quinoxaline ring and the presence of other substituents.

Logical Flow of Electronic Influence on C=O Stretching Frequency

G cluster_bond Impact on Carbonyl Bond cluster_freq Resulting IR Frequency Shift Inductive Inductive Effect (-I) Electron Withdrawing Bond_Strength C=O Bond Strength Inductive->Bond_Strength Increases Resonance Resonance Effect (+R) Electron Donating Resonance->Bond_Strength Decreases Frequency C=O Stretching Frequency (νC=O) Bond_Strength->Frequency Directly Proportional

Caption: Interplay of inductive and resonance effects on the carbonyl bond and its IR frequency.

Comparative Analysis of Ester Carbonyl Frequencies

The following table summarizes typical IR absorption ranges for ester carbonyls in different chemical environments, providing a comparative framework for analyzing quinoxaline derivatives.

Compound TypeC=O Stretching Frequency (cm⁻¹)Predominant Electronic Effect
Saturated Aliphatic Esters1750 - 1735[4][5]Baseline
α,β-Unsaturated Esters1730 - 1715[5]Resonance (delocalization)
Aromatic Esters (e.g., Benzoates)1730 - 1715Resonance
Quinoxaline Carboxylic Acid Esters ~1733 - 1720 [9]Balance of Inductive and Resonance
Amides1690 - 1630[4]Strong Resonance

Note: These are general ranges and can be influenced by solvent, concentration, and substitution patterns.

In a study of fused-ring derivatives of quinoxalines, the C=O stretching vibration of a carboxylic acid group (a close relative of the ester) was observed in the 1733–1720 cm⁻¹ region.[9] This range is slightly lower than that of a typical saturated ester, suggesting that the resonance effect of the quinoxaline ring plays a significant role in delocalizing the carbonyl π-electrons, thereby weakening the C=O bond.

Experimental Protocol: Acquiring High-Fidelity IR Spectra of Quinoxaline Esters

To obtain reliable and reproducible IR data for quinoxaline ester derivatives, the following protocol is recommended:

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (Solid Samples):

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the quinoxaline ester sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is often preferred for its simplicity and minimal sample preparation.

Data Acquisition:

  • Background Scan: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Spectral Processing: The acquired spectrum is automatically ratioed against the background by the instrument's software. Ensure the data is displayed in absorbance or transmittance mode as required. The typical spectral range is 4000-400 cm⁻¹.

Workflow for IR Spectral Analysis of Quinoxaline Esters

G A Obtain High-Quality IR Spectrum B Identify Strong, Sharp Band in 1800-1650 cm⁻¹ Region A->B Locate Carbonyl Stretching Band C Compare ν(C=O) to Reference Compounds B->C Establish Baseline D Analyze Substituent Effects (EDG vs. EWG) C->D Rationalize Frequency Shifts E Correlate with Structure and Confirm with other Spectroscopic Data (NMR, MS) D->E Holistic Structural Elucidation

Caption: A systematic approach to interpreting the ester carbonyl band in quinoxaline derivatives.

Case Study: Substituent Effects on the Carbonyl Frequency

The electronic nature of other substituents on the quinoxaline ring can further fine-tune the ester carbonyl stretching frequency.

  • Electron-Donating Groups (EDGs) such as -NH₂ or -OCH₃ will enhance the overall electron-donating character of the quinoxaline system. This increased resonance will further weaken the C=O bond, causing a shift to a lower wavenumber .[10]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN will augment the inductive effect of the quinoxaline nitrogens. This will pull more electron density away from the ester carbonyl, strengthening the C=O bond and resulting in a shift to a higher wavenumber .[10]

By carefully analyzing the position of the ester carbonyl band in the context of the overall substitution pattern, researchers can gain valuable insights into the electronic structure of their synthesized quinoxaline derivatives.

Conclusion

The IR stretching frequency of an ester carbonyl group in quinoxaline derivatives provides a sensitive probe into the electronic environment of the molecule. A thorough understanding of the interplay between inductive and resonance effects, coupled with a systematic approach to spectral acquisition and analysis, allows for the confident characterization of these pharmaceutically important compounds. By comparing the observed frequencies to established ranges for related structures, scientists can deduce valuable information about the electronic nature of the quinoxaline ring and the influence of other substituents.

References

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Ghomsi, N. T., Ahabchane, N. H., & Essassi, E. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 733-743.
  • Sample preparation and factors affect IR bands. (n.d.). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science (JHAS), (29).
  • Infrared (IR) Spectroscopy. (n.d.). [Link]

  • Bebarova, S., Brezova, V., & Jomova, K. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 11936-11956. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

  • Al-Obaydi, F. A. M. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • Bebarova, S., Brezova, V., & Jomova, K. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Muthuselvi, C., Pandiarajan, S. S., Ravikumar, B., Athimoolam, S., Srinivasan, N., & Krishnakumar, R. V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11, 83-91.
  • IR: carbonyl compounds. (n.d.). [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

Sources

Comparative HPLC Retention Profiling of Quinoxaline-2-acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals focusing on the analytical characterization of Quinoxaline-2-acetate derivatives . These compounds are critical pharmacophores in medicinal chemistry, often investigated for antifungal, antibacterial (e.g., antitubercular), and anticancer activities.[1]

This guide moves beyond basic method descriptions to focus on Structure-Retention Relationships (SRR) , providing a comparative analysis of how structural modifications influence HPLC retention behavior.[1]

Executive Summary & Scientific Context

Quinoxaline-2-acetate derivatives (Q-2-ADs) represent a versatile scaffold in drug discovery.[1] Their lipophilicity (LogP) and specific interactions with stationary phases are critical predictors of their bioavailability and purity.

This guide compares the retention characteristics of a synthesized library of Q-2-ADs, specifically focusing on the impact of C-2 side-chain modifications (esters vs. hydrazides) and quinoxaline ring substitutions (electron-donating vs. withdrawing groups).[1]

Key Application:

  • QSAR Modeling: Correlating retention time (

    
    ) with lipophilicity for bioavailability prediction.
    
  • Impurity Profiling: Separating synthetic intermediates (e.g., acid precursors) from final ester/amide products.[1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and trustworthiness, this protocol includes specific "Checkpoints" that validate the system performance before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC system with Photodiode Array (PDA) or Fluorescence Detector (FLD).[1]

  • Stationary Phase:

    • Primary: C18 (Octadecylsilane), End-capped,

      
       (e.g., Zorbax Eclipse Plus or equivalent).[1]
      
    • Alternative (for selectivity): Phenyl-Hexyl (for

      
       selectivity of the quinoxaline ring).[1]
      
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH

      
       2.7).
      
    • Solvent B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature:

    
    .
    
  • Detection: UV at 315 nm (characteristic Quinoxaline absorption) or FLD (Ex: 320 nm, Em: 420 nm).[1]

Gradient Profile
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
System Suitability Checkpoints
  • Resolution Check: The resolution (

    
    ) between the parent Quinoxaline-2-acetic acid and its Methyl ester must be 
    
    
    
    .[1]
  • Tailing Factor:

    
     for the most hydrophobic derivative must be 
    
    
    
    (indicates minimal secondary silanol interactions).

Comparative Retention Data

The following data illustrates the retention shifts observed when modifying the core Quinoxaline-2-acetate scaffold.

Base Structure: Quinoxaline ring substituted at position 2 with


 and position 6/7 with Substituent 

.[1]
Table 1: Effect of Side Chain (R) Modification on Retention

Conditions: C18 Column, Gradient 10-90% ACN.

Compound IDSide Chain (R)Ring Sub.[4] (X)Retention Time (min)LogP (Calc)Mechanism of Shift
Q-Acid

(Acid)
H4.20.8Polar, ionizable; elutes early.[1]
Q-Hyd

(Hydrazide)
H5.80.5H-bonding reduces retention vs esters.[1]
Q-Me

(Methyl ester)
H9.51.9Increased hydrophobicity; baseline separation.[1]
Q-Et

(Ethyl ester)
H11.22.4Methylene group addition (+

1.5 min).[1]
Q-Bn

(Benzyl amide)
H14.13.1Strong Hydrophobic +

interaction.[1]
Table 2: Effect of Ring Substitution (X) on Selectivity

Comparison of C18 vs. Phenyl-Hexyl phases for Methyl Quinoxaline-2-acetate derivatives.

Compound IDRing Sub. (X)C18 Retention (min)Phenyl-Hexyl Retention (min)Observation
Q-Me H9.58.9Standard reference.[1]
Q-Me-Cl 6-Cl (EWG)12.312.8Cl increases hydrophobicity.[1] Stronger interaction on Phenyl phase due to electron deficiency.
Q-Me-OMe 6-OMe (EDG)10.19.2Minimal shift on C18; elutes earlier on Phenyl due to steric/electronic repulsion.[1]
Q-Me-NO2 6-NO2 (Strong EWG)10.813.5Critical Pair: Phenyl phase resolves Nitro derivatives better due to

-acid/base interaction.[1]

Expert Insight: When separating metabolic derivatives (e.g., N-oxides), the Phenyl-Hexyl column often provides superior selectivity over C18 due to the distinct electronic density of the N-oxide functionality.[1]

Visualizing the Separation Logic

The following diagrams illustrate the workflow and the mechanistic interactions driving the separation.

Analytical Workflow

HPLC_Workflow Sample Crude Reaction Mix (Acid + Ester + Impurities) Prep Sample Prep (Dilute in 50:50 ACN:H2O) Sample->Prep Filter 0.2µm Inject Injection (10 µL) Prep->Inject Column Separation (C18 Stationary Phase) Inject->Column Gradient Elution Detect Detection (UV 315nm / FLD) Column->Detect Eluate Data Chromatogram Analysis (Calculate Rs & Tf) Detect->Data Signal Integration

Figure 1: Standardized HPLC workflow for Quinoxaline-2-acetate derivative profiling.

Structure-Retention Mechanism[1]

SRR_Mechanism Core Quinoxaline Core (Aromatic/Polar) PiPi Pi-Pi Interaction (Dominant on Phenyl) Core->PiPi SideChain C-2 Side Chain (Acetate/Hydrazide) Hydrophobic Hydrophobic Interaction (Dominant on C18) SideChain->Hydrophobic Alkyl Length HBond H-Bonding (Reduces tR) SideChain->HBond Polar Groups (-NH, -OH) RingSub Ring Substitution (Cl, OMe, NO2) RingSub->Hydrophobic Halogens RingSub->PiPi Electron Density Retention Total Retention Time (tR) Hydrophobic->Retention PiPi->Retention HBond->Retention Negative Effect

Figure 2: Mechanistic factors influencing the retention of Quinoxaline derivatives.[1]

Troubleshooting & Optimization

  • Peak Splitting: Quinoxaline derivatives with free amines (e.g., hydrazides) may chelate with trace metals in the silica matrix.[1]

    • Solution: Use high-purity "Type B" silica columns or add 5 mM EDTA to the mobile phase if peak splitting persists.[1]

  • Low Sensitivity: If UV detection at 315 nm is insufficient for trace impurity analysis (e.g., <0.05%), switch to Fluorescence Detection.[1] Quinoxalines are naturally fluorescent (Ex: 320 nm, Em: 420 nm).[1]

  • Retention Drift: Quinoxaline-2-acetate esters can hydrolyze in high-pH buffers.[1] Ensure mobile phase pH is maintained < 4.0 to prevent in-situ hydrolysis during the run.[1]

References

  • Log P Prediction via HPLC: Comparison of RP-HPLC Experimental and Predictive Approaches for Quinoxaline di-N-Oxides. Source: MDPI (Molecules). [Link][1][3]

  • Veterinary Drug Residue Analysis (QCA/MQCA): Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid. Source: PubMed / J Chromatogr A. [Link][1]

  • Synthesis and SAR of Quinoxaline Derivatives: Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Source: MDPI (Int. J. Mol.[1] Sci.). [Link][1][3][5]

  • Fluorescence Detection Methodology: Analysis of intracellular

    
    -keto acids by HPLC with fluorescence detection using DMB.
    Source: Royal Society of Chemistry (Analytical Methods).
    [Link]
    

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2,3-Disubstituted Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the UV-Vis absorption spectra of 2,3-disubstituted quinoxalines. Designed for researchers, scientists, and drug development professionals, this guide delves into the influence of various substituents on the electronic absorption properties of the quinoxaline core, supported by experimental data and detailed methodologies.

Introduction: The Spectroscopic Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The electronic properties of the quinoxaline ring system, which can be finely tuned by substitution, are key to its diverse functions.

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of these molecules. Quinoxaline derivatives typically display characteristic absorption bands in the UV-visible region, arising from π→π* and n→π* electronic transitions within the aromatic system.[1] The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of the substituents at the 2 and 3 positions, providing valuable insights into the molecule's electronic and structural properties.

Comparative Analysis of UV-Vis Absorption Spectra

The electronic absorption profile of 2,3-disubstituted quinoxalines is significantly influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima.

Effect of Substituent Nature

The following table summarizes the UV-Vis absorption data for a selection of 2,3-disubstituted quinoxalines, showcasing the impact of different substituents on the λmax. The data has been compiled from various sources and is presented for comparative purposes.

CompoundR1R2λmax (nm)SolventReference
1PhenylPhenyl347.5, 248.5Ethanol[2]
2MethylMethyl315Water
3Thien-2-ylThien-2-yl~360-400Chloroform[3]
4PhenylThiophen-2-ylNot SpecifiedNot Specified[4]
56-methyl-2,3-diphenylquinoxalinePhenyl347.5, 248.5Ethanol[2]

Observations:

  • Aromatic vs. Aliphatic Substituents: 2,3-Diphenylquinoxaline (Compound 1) exhibits a significant bathochromic (red) shift compared to 2,3-dimethylquinoxaline (Compound 2). This is attributed to the extended π-conjugation provided by the phenyl rings, which lowers the energy of the π→π* transition.

  • Heteroaromatic Substituents: The introduction of thienyl groups (Compound 3) also leads to a red-shifted absorption compared to alkyl substituents, consistent with the electron-donating nature and extended conjugation of the thiophene ring.[3]

  • Substituent Position on the Quinoxaline Core: The UV-vis spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines show that substitution at the C-8 position has a small effect on the position of the absorption maxima, while di-substitution at the C-2 and C-3 positions has a more intense effect.[5]

The Science Behind the Spectra: Electronic Transitions and Substituent Effects

The UV-Vis absorption spectra of quinoxalines are governed by electronic transitions between different molecular orbitals. The two primary types of transitions observed are:

  • π→π* transitions: These are typically high-energy, high-intensity absorptions and are common in aromatic systems. In quinoxalines, these transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

  • n→π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. They are generally of lower energy and intensity compared to π→π* transitions.

The introduction of substituents at the 2 and 3 positions alters the energy levels of the HOMO and LUMO.

  • Electron-Donating Groups (EDGs) such as methyl (-CH3) and methoxy (-OCH3) increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift (red shift) in the absorption spectrum.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) and cyano (-CN) lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift.

The extent of this shift is dependent on the strength of the donating or withdrawing nature of the substituent and the degree of conjugation with the quinoxaline core.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Result Spectroscopic Outcome EDG e.g., -CH₃, -OCH₃ HOMO_EDG Increased HOMO Energy EDG->HOMO_EDG Raises Gap Smaller HOMO-LUMO Gap HOMO_EDG->Gap EWG e.g., -NO₂, -CN LUMO_EWG Decreased LUMO Energy EWG->LUMO_EWG Lowers LUMO_EWG->Gap Red_Shift Bathochromic Shift (Red Shift) Longer λmax Gap->Red_Shift Quinoxaline Quinoxaline Core Quinoxaline->EDG Quinoxaline->EWG

Caption: Influence of substituents on the electronic transitions of quinoxalines.

Experimental Protocols

Synthesis of 2,3-Disubstituted Quinoxalines

A common and versatile method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthesis_Workflow start Start reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound start->reactants dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol or Acetic Acid) reactants->dissolve reflux Heat the mixture to reflux (with or without catalyst) dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction Complete precipitate Precipitate the product (e.g., by adding water) cool->precipitate filter Filter the crude product precipitate->filter purify Purify by recrystallization or chromatography filter->purify characterize Characterize the final product (NMR, IR, MS, UV-Vis) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of 2,3-disubstituted quinoxalines.

Step-by-Step Methodology for the Synthesis of 2,3-Diphenylquinoxaline:

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 equivalent) in a minimal amount of rectified spirit. In a separate flask, dissolve benzil (1.0 equivalent) in warm rectified spirit.

  • Reaction: Add the o-phenylenediamine solution to the benzil solution.

  • Heating: Gently warm the mixture on a water bath for approximately 30 minutes.

  • Precipitation: Add water dropwise to the warm solution until a slight turbidity persists.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

UV-Vis Spectroscopic Analysis

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the quinoxaline derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 10⁻³ M).

  • Dilution: Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra of the sample solutions over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The UV-Vis absorption spectra of 2,3-disubstituted quinoxalines are a powerful tool for understanding their electronic properties. The position and intensity of the absorption bands are highly dependent on the nature of the substituents at the 2 and 3 positions. The ability to systematically modify the absorption characteristics through synthetic chemistry makes these compounds highly attractive for applications in various fields, including the development of novel therapeutics and functional materials. This guide provides a foundational understanding and practical protocols for researchers working with this important class of heterocyclic compounds.

References

  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Retrieved from [Link]

  • Barbieriková, Z., Dvoranová, D., Bella, M., & Brezová, V. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12393–12415. [Link]

  • Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. (2021).
  • Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. (n.d.). Retrieved from [Link]

  • Machireddy, R. R., et al. (2018). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 18(8), 5486-5493.
  • Padma, R., Sathiya, M., & Guhanathan, S. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Nguyen, T.-D., et al. (2016). Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling.
  • Sankari, E. (2023). Synthesis and characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Pharmaceutical Sciences and Research, 14(1), 235-241.
  • Crundwell, G., & Kar, S. (2007). 2,3-Bis(thiophen-3-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4676.
  • (a,c) Electronic absorption spectra of selected quinoxaline derivatives... (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science (JHAS), (29).
  • Li, Y., et al. (2011). Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices.
  • Spectroscopic Confirmation of Quinoxaline Derivatives from 3,5-Dimethoxyphenylglyoxal Hydrate Reactions: A Compar
  • Exploring Potential of Quinoxaline Moiety. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2016). Molecules, 21(10), 1301.
  • 2,3-Bis(2-pyridyl)quinoxaline. (n.d.). PubChem. Retrieved from [Link]

  • Kim, J. H., et al. (2018). Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline.

Sources

Publish Comparison Guide: Chlorine Isotope Pattern Analysis in MS of Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the development of bioactive quinoxaline scaffolds—widely investigated for antiviral (anti-HIV, anti-HCV) and anticancer properties—the strategic incorporation of chlorine atoms is a critical design element. Chlorine modulates lipophilicity (logP) and metabolic stability. However, confirming the precise degree of halogenation during multi-step synthesis is often a bottleneck.

This guide objectively compares Mass Spectrometry (MS) Isotope Pattern Analysis against traditional structural confirmation methods (NMR, Elemental Analysis). We demonstrate that while NMR provides spatial resolution, MS isotope profiling is the superior high-throughput method for rapid "count-confirmation" of halogen atoms, offering a self-validating spectral signature that eliminates ambiguity in early-stage synthesis.

Theoretical Basis: The Mathematics of Abundance

The utility of MS in this context relies on the natural isotopic distribution of chlorine.[1][2] Unlike Fluorine (


, 100% abundance) or Hydrogen (

, >99% abundance), Chlorine exists as two stable isotopes with a distinct natural abundance ratio.
  • 
    :  ~75.77% (Relative abundance: 3)
    
  • 
    :  ~24.23% (Relative abundance: 1)
    

This 3:1 ratio creates a predictable "fingerprint" in the mass spectrum.[1] For a chloroquinoxaline derivative, the molecular ion is not a single peak but a cluster.

Isotope Splitting Logic (Graphviz Visualization)

The following diagram illustrates how the probability distribution expands with the addition of chlorine atoms.

Cl_Isotope_Pattern cluster_1 Mono-chloro Pattern (3:1) cluster_2 Di-chloro Pattern (9:6:1) Root Base Molecule (M) Cl1_35 M (35Cl) Rel. Abund: 100% Root->Cl1_35 +1 Cl Cl1_37 M+2 (37Cl) Rel. Abund: 33% Root->Cl1_37 Cl2_M M (35Cl, 35Cl) Rel. Abund: 100% Cl1_35->Cl2_M +1 Cl Cl2_M2 M+2 (35Cl, 37Cl) Rel. Abund: 66% Cl1_35->Cl2_M2 Cl1_37->Cl2_M2 Cl2_M4 M+4 (37Cl, 37Cl) Rel. Abund: 11% Cl1_37->Cl2_M4

Figure 1: Probability tree demonstrating the genesis of M, M+2, and M+4 peaks. Note how the M+2 peak becomes significant in di-chloro species due to the statistical probability of mixed isotopes.

Comparative Analysis: MS vs. Alternatives

Why choose MS Isotope Analysis over NMR or Elemental Analysis (EA)?

FeatureMS Isotope Pattern Analysis 1H NMR Spectroscopy Elemental Analysis (CHNCl)
Primary Output Count of Heteroatoms (Cl, Br) & Molecular MassSpatial arrangement & connectivity% Composition by weight
Sample Requirement Picomolar (pg-ng) Millimolar (mg)Milligram (2-5 mg)
Speed High (< 2 mins) Medium (10-30 mins)Low (Hours/Days)
Mixture Tolerance Excellent (Separation via LC/GC)Poor (Overlapping signals)Fails (Requires >99% purity)
Ambiguity Low (3:1 pattern is distinct)Medium (Cl is "silent" in 1H NMR; inferred by missing H)Medium (Experimental error can mask stoichiometry)
Destructive? YesNoYes

Expert Insight: While NMR is indispensable for determining where the chlorine is attached (regiochemistry), MS is the only technique that can definitively tell you how many chlorines are present in a crude reaction mixture within minutes.

Experimental Protocol: The "Chloro-Check" Workflow

This protocol is designed for the rapid validation of synthetic chloroquinoxalines using a standard LC-MS (Single Quadrupole or TOF).

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 0.1 mg of the solid sample in LC-MS grade Methanol (MeOH) or Acetonitrile (ACN). Avoid chlorinated solvents (DCM, Chloroform) to prevent background interference.

  • Dilution: Dilute to a final concentration of ~1-10 µg/mL.

    • Why? High concentrations cause detector saturation, distorting peak height ratios and ruining the isotope pattern accuracy.

Phase 2: Ionization & Acquisition
  • Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Note: Quinoxalines are nitrogen-rich bases and protonate easily (

      
      ).
      
  • Mobile Phase: Water/ACN with 0.1% Formic Acid.

  • Scan Range: Set MS scan range to capture the molecular ion cluster and at least 50 Da below (for fragments) and above.

  • Resolution: Unit resolution is sufficient, but High Resolution (HRMS) is preferred to confirm the mass defect of Chlorine (34.9689 Da vs 35.0000).

Phase 3: Data Interpretation (The Self-Validating Step)
  • Locate the Base Peak: Identify the most intense peak in the expected molecular weight region (M).

  • Check M+2:

    • If M+2 is ~33% of M

      
      1 Chlorine .
      
    • If M+2 is ~66% of M

      
      2 Chlorines .
      
    • If M+2 is ~100% of M

      
      3 Chlorines  (Cluster becomes M, M+2, M+4, M+6).
      
  • Validate with Fragments: Look for the loss of 35/37 Da (Cl radical) or 36/38 Da (HCl). The fragment ion should show a pattern corresponding to

    
     chlorines.
    
Workflow Visualization (Graphviz)

Workflow Sample Crude Reaction Mixture Prep Dilution in MeOH (10 µg/mL) Sample->Prep LCMS LC-MS (ESI+) Scan m/z 100-600 Prep->LCMS Decision Isotope Cluster Analysis LCMS->Decision Result1 Pattern 3:1 (Mono-Cl) Decision->Result1 M+2 ≈ 33% Result2 Pattern 9:6:1 (Di-Cl) Decision->Result2 M+2 ≈ 66% Result3 Distorted/No Pattern (Check Purity) Decision->Result3 Ratios Off

Figure 2: The "Chloro-Check" decision tree for rapid synthetic validation.

Case Study: Deconvoluting a Mixture

Scenario: A researcher attempts to synthesize 2,3-dichloroquinoxaline but suspects incomplete chlorination (presence of 2-chloroquinoxaline).

Experimental Data:

  • Observed Spectrum:

    • Peak A (m/z 164): 100% Intensity

    • Peak B (m/z 166): 32% Intensity

    • Peak C (m/z 198): 50% Intensity

    • Peak D (m/z 200): 32% Intensity

    • Peak E (m/z 202): 5% Intensity

Analysis:

  • Cluster 1 (164/166): The ratio is roughly 3:1. This corresponds to 2-chloroquinoxaline (

    
    , MW ~164.5).
    
  • Cluster 2 (198/200/202): The theoretical pattern for 2,3-dichloroquinoxaline (

    
    , MW ~199) is 9:6:1 (100% : 66% : 11%).
    
    • Observed: 50 : 32 : 5.

    • Normalized to Peak C (50 -> 100%): 100 : 64 : 10.

Result: The sample is a mixture. MS analysis identified both species and their relative abundance without needing purification, guiding the chemist to push the reaction conditions further.

References

  • Ali, M. et al. (2019). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: M, M+2, and M+4 Patterns. Available at: [Link]

  • Doc Brown's Chemistry. Mass Spectrometry Analysis: Chlorine & Bromine Isotope Patterns. Available at: [Link]

  • Emwas, A. et al. (2019). NMR Spectroscopy for Metabolomics Research. PMC. Available at: [Link]

  • Save My Exams. Mass Spectrometry: M+1 & M+2 Peaks. Available at: [Link]

Sources

Navigating Purity: A Comparative Guide to Elemental Analysis for Quinoxaline Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of a synthesized compound is not merely a quality control step; it is the bedrock of reliable and reproducible data. Quinoxaline esters, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, are no exception.[1][2][3][4] Their biological activity and material properties are intrinsically linked to their structural integrity and freedom from impurities. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of elemental analysis with other common techniques for the purity validation of quinoxaline esters, offering field-proven insights and supporting experimental data.

The Imperative of Purity in Quinoxaline Ester Research

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] In drug development, even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, rigorous purity assessment is a non-negotiable aspect of the research and development pipeline.

Elemental Analysis: A Foundational Pillar of Purity Determination

Elemental analysis (EA), specifically CHN analysis, is a long-established technique for determining the elemental composition of a compound.[6][7][8] It provides a fundamental assessment of purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretically calculated values for the proposed molecular formula.[7]

The Principle of Combustion Analysis

The most common method for elemental analysis is combustion analysis.[6][8] In this process, a small, precisely weighed sample of the quinoxaline ester is combusted at a high temperature in an oxygen-rich environment.[6][8] This converts the carbon, hydrogen, and nitrogen within the sample into their respective gaseous oxides (CO2, H2O, and NxOy). These gases are then separated and quantified by a detector, typically a thermal conductivity detector. The resulting data provides the mass fractions of C, H, and N in the original sample.

Experimental Workflow: A Self-Validating System

A robust elemental analysis workflow is designed to be self-validating, ensuring the accuracy and reliability of the results.

Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumentation & Analysis cluster_2 Data Processing & Validation Sample_Drying Sample Drying (Vacuum Oven) Sample_Weighing Precise Weighing (Microbalance) Sample_Drying->Sample_Weighing Ensures removal of residual solvents Sample_Encapsulation Encapsulation (Tin Capsule) Sample_Weighing->Sample_Encapsulation Accurate mass is critical Combustion High-Temperature Combustion Sample_Encapsulation->Combustion Automated sample introduction Gas_Separation Gas Chromatographic Separation Combustion->Gas_Separation Conversion to CO2, H2O, NxOy Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Separation of combustion gases Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Signal proportional to gas concentration Calculation Calculation of %C, %H, %N Data_Acquisition->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison Purity_Assessment Purity Assessment (±0.4% Criterion) Comparison->Purity_Assessment Acceptance criteria

Caption: Workflow for Purity Validation by Elemental Analysis.

Detailed Experimental Protocol for Elemental Analysis

Objective: To determine the elemental composition (%C, %H, %N) of a synthesized quinoxaline ester and assess its purity.

Materials and Instrumentation:

  • Quinoxaline ester sample (previously purified by column chromatography or recrystallization)

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer)[3]

  • Microbalance (accurate to ±0.001 mg)

  • Tin capsules

  • Certified organic analytical standard (e.g., Acetanilide)

  • High-purity oxygen and helium carrier gas

Procedure:

  • Sample Preparation:

    • Dry the quinoxaline ester sample under high vacuum at a suitable temperature (e.g., 40-60 °C) for several hours to remove any residual solvents. The presence of solvent can significantly affect the hydrogen and carbon percentages.[9][10]

    • Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance. Record the exact weight.

    • Fold the tin capsule to enclose the sample securely, ensuring no loss of material.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide).

    • Analyze the standard multiple times to ensure the instrument is performing within acceptable limits of accuracy and precision.

  • Sample Analysis:

    • Introduce the encapsulated quinoxaline ester sample into the elemental analyzer's autosampler.

    • Initiate the analysis sequence. The sample undergoes combustion in a high-temperature furnace (~900-1000 °C) in a stream of pure oxygen.

    • The resulting combustion gases (CO2, H2O, and nitrogen oxides) are passed through a reduction furnace to convert nitrogen oxides to N2.

    • The mixture of gases is then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Data Analysis and Interpretation:

    • The instrument software calculates the percentages of carbon, hydrogen, and nitrogen based on the detector response and the sample weight.

    • Compare the experimental %C, %H, and %N values with the theoretical values calculated from the molecular formula of the quinoxaline ester.

    • The purity is considered acceptable if the experimental values are within ±0.4% of the theoretical values, a standard often required by scientific journals.[9][10][11]

Orthogonal Methods for Purity Validation: A Comparative Overview

While elemental analysis is a powerful tool, relying on a single analytical technique for purity determination is not recommended. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.[12][13] For quinoxaline esters, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective orthogonal techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[14] For purity analysis, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram.

Protocol 1: Purity Determination by HPLC-UV [14]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column.

  • Sample Preparation: Dissolve a known concentration of the quinoxaline ester in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor at a wavelength where the quinoxaline ester has strong UV absorbance.

  • Data Analysis: Calculate purity using the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[15][16]

Protocol 2: Purity Determination by ¹H-qNMR [13][15]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample and Standard Preparation:

    • Accurately weigh the quinoxaline ester sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and a resonance that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the quinoxaline ester and a signal of the internal standard.

    • Calculate the purity using the following formula, accounting for the molar masses, number of protons, and weights of the analyte and standard.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of purity analysis method depends on the specific requirements of the analysis, the nature of the impurities, and the available instrumentation.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion and detection of elemental composition.[6][8]Separation based on polarity and detection by UV absorbance.[14]Molar concentration determined by signal intensity relative to a standard.[15][16]
Purity Assessment Comparison of experimental vs. theoretical elemental percentages.[7]Relative peak area of the main component.[14]Absolute purity determination against a certified internal standard.[15]
Strengths - Excellent for detecting inorganic impurities (e.g., salts).[17] - Detects the presence of residual solvents or water that can alter elemental composition.[9][10][17] - Simple, fast, and inexpensive.[6]- High sensitivity and resolution for separating closely related impurities. - Can be used for both qualitative and quantitative analysis of impurities.- A primary, absolute method.[12][16] - Provides structural information about impurities.[15] - Can detect non-UV active impurities.
Limitations - Does not provide information on the nature of impurities.[17] - Insensitive to isomeric impurities.[12] - The ±0.4% acceptance criterion can be difficult to achieve and its scientific justification is debated.[9][18]- Requires that impurities have a UV chromophore to be detected. - Purity is relative to the detected impurities. - Accurate quantification requires the response factor of each impurity to be known.[16]- Lower sensitivity compared to HPLC. - Requires a certified internal standard. - Signal overlap can complicate quantification.[12]
Best For - Confirming the empirical formula of a new compound. - Detecting non-chromatographic or non-NMR active impurities.- Routine quality control and impurity profiling. - Separating and quantifying known impurities.- Definitive purity assessment for reference standards. - Cases where impurities lack a UV chromophore.

Decision-Making Framework for Purity Validation

Purity Validation Decision Tree Start Purity Validation of Quinoxaline Ester New_Compound Is it a novel compound? Start->New_Compound EA_NMR Elemental Analysis (CHN) + ¹H & ¹³C NMR New_Compound->EA_NMR Yes Known_Compound Is it a known compound for routine analysis? New_Compound->Known_Compound No EA_NMR->Known_Compound HPLC_Purity HPLC for purity and impurity profiling Known_Compound->HPLC_Purity Yes Reference_Standard Is a reference standard required? Known_Compound->Reference_Standard No HPLC_Purity->Reference_Standard qNMR_Purity Quantitative NMR (qNMR) for absolute purity Reference_Standard->qNMR_Purity Yes Final_QC Final Quality Control for batch release? Reference_Standard->Final_QC No qNMR_Purity->Final_QC Orthogonal_Methods Use at least two orthogonal methods (e.g., HPLC and EA) Final_QC->Orthogonal_Methods Yes End Compound Purity Validated Final_QC->End No Orthogonal_Methods->End

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated nitrogenous heterocycle, Ethyl 2-(3-chloroquinoxalin-2-yl)acetate (C₁₂H₁₁ClN₂O₂) requires stringent lifecycle management within the laboratory. Improper disposal of chlorinated aromatic and heterocyclic compounds poses severe environmental risks, including aquatic toxicity and the potential generation of dioxins during substandard incineration.

This guide provides drug development professionals and application scientists with a self-validating, causality-driven protocol for the safe handling, segregation, and disposal of this compound, ensuring full compliance with federal safety and environmental frameworks.

Hazard Assessment & Chemical Causality

To manage a chemical effectively, one must understand how its structural features dictate its waste stream classification:

  • The Chlorine Atom (Halogenated Waste Stream): The presence of chlorine at the 3-position of the quinoxaline ring mandates that this compound—and any solvent it is dissolved in—must be classified strictly as Halogenated Organic Waste . If incinerated at low temperatures, chlorinated organics can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, it must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped for high-temperature incineration (>1000°C) with alkaline flue gas scrubbing[1].

  • The Ester Linkage (Chemical Incompatibility): The ethyl acetate moiety is susceptible to saponification (hydrolysis) if exposed to strong bases (e.g., NaOH, KOH) or strong acids. Mixing this waste with corrosive streams can cause unexpected exothermic reactions and precipitate the free carboxylic acid derivative, which can clog waste carboys and complicate liquid transfers.

  • The Quinoxaline Core (Environmental Persistence): Nitrogen-containing heterocycles exhibit high persistence in aquatic ecosystems. Sink disposal or standard wastewater routing is strictly prohibited under the EPA’s "cradle-to-grave" hazardous waste mandate[1].

Operational Handling Protocol

Before disposal, proper handling ensures safety and compliance with the OSHA Laboratory Standard[2].

  • Engineering Controls: Always handle the neat solid or concentrated solutions within a certified chemical fume hood. This prevents the inhalation of particulates and ensures that any volatile solvents used during transfer are safely exhausted[3].

  • Personal Protective Equipment (PPE): Standard operating procedures require nitrile gloves (double-gloving is recommended when handling concentrated solutions in penetrative solvents like DMSO or DMF), wrap-around safety goggles, and a flame-resistant laboratory coat.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's verification criteria are met.

Step 1: Waste Characterization & Segregation

  • Action: Designate a specific waste stream for "Halogenated Organics."

  • Causality: Mixing halogenated waste with non-halogenated solvents (like pure ethanol or hexane) unnecessarily increases the volume of the halogenated waste stream, which is significantly more expensive to process.

  • Validation: Visually inspect the waste container label to ensure it explicitly accepts chlorinated compounds.

Step 2: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) carboy for liquid waste or a double-bagged HDPE pail for solid waste.

  • Causality: HDPE is chemically inert to esters and heterocyclic components. Avoid metal cans; trace degradation of the chlorinated compound over time could generate hydrochloric acid (HCl), leading to container corrosion and structural failure.

  • Validation: Check the bottom of the container for the "HDPE 2" recycling triangle.

Step 3: Accumulation and Labeling

  • Action: Attach a RCRA-compliant hazardous waste tag the moment the first drop of waste enters the container. List the full chemical name: "Ethyl 2-(3-chloroquinoxalin-2-yl)acetate" alongside the primary solvent.

  • Causality: Unlabeled or vaguely labeled waste (e.g., "Quinoxaline waste") violates EPA regulations and forces TSDFs to perform costly unknown-chemical profiling[1].

  • Validation: Ensure no abbreviations or chemical structures are used on the text label.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a secondary containment tray within a designated SAA. Ensure the container is kept tightly closed at all times unless actively adding waste.

  • Causality: Secondary containment prevents catastrophic spills if the primary container fails. Keeping the container closed prevents fugitive emissions and complies with prudent laboratory practices[4].

  • Validation: Attempt to gently lift the cap; it should be fully threaded and secure.

Step 5: TSDF Transfer

  • Action: Once the container reaches its designated fill line (typically 90% capacity) or the regulatory time limit is reached, transfer it to the central accumulation area.

  • Causality: Overfilling containers risks pressure build-up and spills during transport. Licensed hazardous waste vendors require headspace for safe handling.

Waste Routing Workflow

WasteRouting Start Waste Generation: Ethyl 2-(3-chloroquinoxalin-2-yl)acetate State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid/Contaminated Liquid Liquid Waste (Reaction Solvents) State->Liquid Dissolved SolidCont Double-Bagged / HDPE Pail (Solid Halogenated) Solid->SolidCont Contains Cl LiquidCont HDPE Carboy (Liquid Halogenated) Liquid->LiquidCont Contains Cl Label RCRA Hazardous Waste Labeling Full Chemical Name Required SolidCont->Label LabelLabel LabelLabel LiquidCont->LabelLabel SAA Satellite Accumulation Area Secondary Containment TSDF Licensed TSDF High-Temp Incineration SAA->TSDF Max 55 Gal / Time Limit LabelLabel->SAA

Workflow for the segregation, containment, and disposal of chlorinated quinoxaline waste streams.

Quantitative Safety & Disposal Data

ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WasteChlorine atom dictates high-temp incineration requirement.
Primary Disposal Method High-Temperature Incineration (>1000°C)Prevents the formation of toxic dioxins/furans.
Incompatible Materials Strong Acids, Strong Bases, OxidizersPrevents ester hydrolysis (saponification) and exothermic reactions.
Primary Containment High-Density Polyethylene (HDPE)Chemically inert; prevents corrosion from trace HCl generation.
SAA Volume Limit 55 Gallons (Total Hazardous Waste)EPA regulatory limit for Satellite Accumulation Areas before mandatory transfer.
Headspace Requirement Minimum 10% of container volumeAccommodates vapor pressure expansion during storage and transport.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) - NIH Bookshelf URL: [Link]

Sources

Personal protective equipment for handling Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Risk Context[1][2][3][4][5][6][7]

Handling Ethyl 2-(3-chloroquinoxalin-2-yl)acetate requires a nuanced approach that goes beyond standard safety data sheet (SDS) recommendations. As a quinoxaline derivative substituted with an


-chloro ester moiety, this compound presents a dual-hazard profile common in drug discovery intermediates:
  • The Quinoxaline Core: Historically associated with biological activity (kinase inhibition, antimicrobial properties), implying potential for unforeseen systemic effects upon absorption.

  • The Chloro-Ester Functionality: Structurally analogous to alkylating agents. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, making the compound reactive toward biological nucleophiles (proteins/DNA).

Operational Directive: Treat this compound as a Potentially Bioactive Sensitizer . Standard "Irritant" protocols are insufficient. The following guide implements a Band 3 Control Strategy (High Containment/Universal Precautions) to ensure researcher safety and data integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks this molecule poses in a laboratory setting.

Hazard CategorySpecific Risk MechanismCritical Consequence
Inhalation Fine particulate dust during weighing/transfer.Respiratory sensitization; irritation of mucous membranes (STOT-SE).
Dermal Absorption Lipophilic ethyl ester facilitates skin penetration.Systemic exposure to the quinoxaline pharmacophore; potential allergic dermatitis.
Ocular Reactive chloro-substituent.Severe eye irritation; potential corneal damage (Lachrymator potential).
Reactivity Hydrolysis of the ester or displacement of the chloride.Formation of HCl or toxic byproducts if exposed to moisture/strong nucleophiles.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Redundancy" principle. We assume the primary barrier (engineering control) could fail, requiring the PPE to act as the fail-safe.

Hand Protection: The Double-Glove Protocol

Standard: ASTM F739 (Permeation Resistance) Rationale: Organic esters can degrade nitrile over time. The chloro-group increases polarity/reactivity.

LayerMaterialThicknessSpecificationFunction
Inner Nitrile (Bright Blue/White) 4-5 milExamination GradeBiological Barrier: Protects skin from incidental contact. High-contrast color aids in breach detection.
Outer Nitrile (Dark/Black) OR Neoprene 5-8 milExtended Cuff (>280mm)Chemical Barrier: Sacrificial layer. The extended cuff must go over the lab coat sleeve to prevent wrist exposure.

Self-Validating Step: Use the "Color-Contrast Method." If you see the bright inner glove color through the outer glove, the outer barrier is compromised. Change immediately.

Respiratory Protection

Standard: NIOSH 42 CFR Part 84 Rationale: As a solid powder, the primary vector is airborne dust.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is unavailable/maintenance): Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.

    • Note: N95 masks are insufficient for reactive organic intermediates due to lack of face seal integrity and eye protection.

Body & Eye Protection[6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of airborne dust entering from the side or top.

  • Body: Disposable Tyvek® lab coat or sleeve covers (polyethylene coated). Cotton lab coats absorb liquids and hold them against the skin.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge (dispersing the powder) and cross-contamination.

Phase 1: Preparation
  • Static Neutralization: Place an ionizing fan or antistatic gun inside the fume hood. Quinoxaline derivatives are often fluffy, electrostatic solids.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up).

  • Balance Check: Ensure the analytical balance is inside the hood or a vented enclosure.

Phase 2: Handling (Weighing & Transfer)
  • Don PPE: Inner gloves

    
     Lab Coat 
    
    
    
    Outer Gloves (over cuffs)
    
    
    Goggles.
  • Transfer:

    • Use a disposable antistatic spatula.

    • Never pour from the stock bottle. Transfer small amounts to a secondary weighing boat.

    • Technique: "Tap-and-Settle." Allow dust to settle for 10 seconds before removing the weighing boat from the balance draft shield.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, DMSO) immediately within the weighing vessel to lock down the dust.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock bottle and balance with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing hands from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "Beak Method" (pulling from the palm, turning inside out). Dispose of as solid hazardous waste.

  • Inspection: Inspect inner gloves for staining. If clean, proceed to general lab exit.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Handling Request RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed Acquire Engineering Controls RiskCheck->Stop No Prep Prep: Antistatic Gun & Absorbent Pads RiskCheck->Prep Yes PPE PPE: Double Nitrile + Tyvek Sleeves Prep->PPE Action Action: Weighing (Dissolve immediately) PPE->Action Waste Disposal: Solid Waste (Halogenated) Action->Waste End End: Wash Hands Waste->End

Caption: Operational logic flow for handling Ethyl 2-(3-chloroquinoxalin-2-yl)acetate, prioritizing engineering controls.

Waste Disposal & Emergency Response

Waste Segregation
  • Classification: Halogenated Organic Waste . The chlorine atom dictates this stream.

  • Solids: Weighing boats, contaminated gloves, and bench pads must go into a sealed "Solid Hazardous Waste" drum.

  • Liquids: Mother liquors must be segregated into Halogenated Solvent waste containers. Do not mix with acid waste (risk of hydrolysis).

Spill Response (Small Scale < 5g)
  • Alert: Notify nearby personnel.

  • Isolate: Lower the fume hood sash.

  • Neutralize: Cover the spill with a solvent-dampened pad (to prevent dust) or use a dedicated spill kit.

  • Clean: Wipe area 3x with Acetone.

  • Disposal: All cleanup materials are hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Quinoxaline (Compound Summary).[2] National Library of Medicine. (Referenced for core scaffold toxicity).[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.